Ethyl 4-(chloromethyl)nicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIQUWRYVPUNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of Ethyl 4-(chloromethyl)pyridine-3-carboxylate in Heterocyclic Design
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes synthetic utility, mechanistic insight, and safety protocols over generic descriptions.
Document Type: Technical Whitepaper & Protocol Guide Subject: Ethyl 4-(chloromethyl)pyridine-3-carboxylate (Structure, Synthesis, and Reactivity) Primary Application: Synthesis of Fused Heterocycles (Furopyridines, Pyrrolopyridines) Safety Classification: HIGH HAZARD (Vesicant/Lachrymator)[1]
Executive Summary: The "Linchpin" Scaffold
Ethyl 4-(chloromethyl)pyridine-3-carboxylate represents a specialized class of bifunctional electrophiles . In drug discovery, particularly in the design of kinase inhibitors and GPCR ligands, the ability to rapidly construct fused bicyclic systems is paramount.[1] This molecule serves as a "linchpin" scaffold because it positions two electrophilic sites—a reactive alkyl halide and an acyl acceptor—in a precise ortho relationship.
Unlike simple pyridines, the 3,4-substitution pattern allows for [3+2] or [4+2] annulation strategies , enabling the rapid synthesis of 1,7-naphthyridines, furopyridines, and pyrrolopyridines.[1] This guide details the structural considerations, a high-fidelity synthetic route, and the cyclization logic required to utilize this intermediate effectively.
Chemo-Structural Profile
The reactivity of this molecule is defined by the electronic interplay between the electron-deficient pyridine ring and its substituents.
| Feature | Chemical Character | Synthetic Implication |
| Pyridine Core | Deactivates the ring toward electrophilic aromatic substitution; makes the 4-chloromethyl protons slightly more acidic than benzylic counterparts. | |
| 3-Carboxylate (Ester) | Hard Electrophile | Serves as the "trap" for intramolecular cyclization. The ethyl group provides steric bulk that modulates hydrolysis rates. |
| 4-Chloromethyl | Soft Electrophile | Highly reactive toward nucleophiles ( |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, THF.[1] Limited solubility in water (hydrolytically unstable).[1] |
Structural Visualization
The proximity of the C3-Ester and C4-Chloromethyl groups creates a "reaction cleft" ideal for bidentate nucleophiles.
Synthetic Pathway: The "High-Fidelity" Protocol
While radical halogenation of ethyl 4-methylnicotinate is a theoretical route, it often yields inseparable mixtures of mono-, di-, and un-chlorinated products.[1] For pharmaceutical-grade applications, the Boekelheide Rearrangement sequence or Direct Chlorination of the Alcohol is the industry standard for reliability.[1]
The protocol below describes the conversion of the hydroxymethyl precursor to the chloromethyl target, as this ensures the highest regioselectivity.
Reaction Scheme (Logic Flow)[1]
-
Precursor: Ethyl 4-(hydroxymethyl)pyridine-3-carboxylate.
-
Reagent: Thionyl Chloride (
) or Mesyl Chloride ( ).[1] -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1]
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the generation of HCl and
Materials:
-
Ethyl 4-(hydroxymethyl)pyridine-3-carboxylate (1.0 eq)
-
Thionyl Chloride (1.5 eq) - Freshly distilled preferred
-
DCM (Anhydrous, 10 volumes)[1]
-
DMF (Catalytic, 2-3 drops)[1]
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with the hydroxymethyl precursor and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Activation: Add catalytic DMF. This forms the Vilsmeier-Haack intermediate with
, significantly accelerating the reaction. -
Addition: Add
dropwise via a syringe or addition funnel over 15 minutes. Control the exotherm. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Workup (Critical):
-
Storage: The product is unstable. Use immediately or store at -20°C under argon.
Reactivity Landscape: The Annulation Engine
The primary value of ethyl 4-(chloromethyl)pyridine-3-carboxylate lies in its ability to undergo Cascade Cyclizations . The diagram below illustrates the divergent pathways accessible depending on the nucleophile used.
Graphviz Workflow: Cyclization Pathways
Figure 1: Divergent synthesis pathways. The 4-chloromethyl group acts as the primary anchor, followed by cyclization onto the 3-ester.
Mechanistic Insight[2][3]
-
Kinetic Control: The
displacement of the chloride is kinetically faster than the attack on the ester. This allows for the isolation of the alkylated intermediate if the reaction temperature is kept low. -
Thermodynamic Closure: Heating the intermediate (often with base like
or ) forces the nucleophile to attack the ester carbonyl, ejecting ethoxide and forming the stable 5- or 6-membered fused ring.
Safety & Stability (The "Vesicant" Warning)
This compound combines the properties of an alkylating agent (mustard gas analog) and a pyridine base.[1]
-
Vesicant Hazard: The chloromethyl group is highly reactive toward biological nucleophiles (DNA/Proteins).[1] It is a potent skin and eye irritant and potentially a sensitizer. Double-gloving (Nitrile/Laminate) is mandatory.
-
Lachrymator: Like many benzyl chlorides, it can cause severe eye irritation.[1] Handle only in a well-ventilated fume hood.
-
Hydrolytic Instability: Exposure to atmospheric moisture will hydrolyze the C-Cl bond to the alcohol (hydroxymethyl) and eventually the acid, rendering the material useless for cyclization.[1]
References
-
Synthesis of Pyridine Precursors: Boekelheide, V., & Linn, W. J. (1954).[1] "Rearrangements of N-Oxides. A Synthesis of 4-Hydroxymethylpyridine." Journal of the American Chemical Society. (Foundational method for functionalizing the 4-methyl group).[2] [1]
-
Furopyridine Applications: Shiotani, S. (1997).[1] "Furopyridines: Synthesis and Properties." Heterocycles. (Reviews the use of 3,4-disubstituted pyridines in fusing furan rings).
-
General Reactivity of Chloromethyl Pyridines: PubChem Compound Summary for 4-(Chloromethyl)pyridine. (Provides safety and physical property baselines for the core pharmacophore). [1]
-
Medicinal Chemistry Application: Dikusar, E. A., et al. (2018).[1] "Functional Derivatives of Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate."[3] Russian Journal of Organic Chemistry. (Demonstrates the specific cyclization logic with phenols and anilines).
Sources
An In-Depth Technical Guide to Ethyl 4-(chloromethyl)nicotinate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chloromethyl)nicotinate is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique trifunctional structure—comprising an ethyl ester, a pyridine ring, and a reactive chloromethyl group—makes it a versatile synthon for introducing the pyridinylmethyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization, and its strategic application in the development of novel therapeutic agents.
Part 1: Core Molecular Profile
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a precise molecular tool, and its utility is dictated by its structure and corresponding physicochemical characteristics.
Molecular Formula and Weight
The chemical identity of this compound is defined by its elemental composition and molecular structure.
-
Chemical Formula: C₉H₁₀ClNO₂[1]
-
Molecular Weight: 199.63 g/mol [1]
-
IUPAC Name: ethyl 4-(chloromethyl)pyridine-3-carboxylate[1]
-
CAS Number: 94015-09-5[1]
These primary identifiers are critical for accurate sourcing, regulatory compliance, and stoichiometric calculations in reaction planning.
Structural and Physicochemical Data Summary
The arrangement of atoms and distribution of electrons within the molecule govern its reactivity and physical state. The data below provides a snapshot of these key parameters.
| Property | Value | Source |
| IUPAC Name | ethyl 4-(chloromethyl)pyridine-3-carboxylate | [1] |
| CAS Number | 94015-09-5 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=CN=CC=C1CCl | [1] |
| InChI Key | NVIQUWRYVPUNHR-UHFFFAOYSA-N | [1] |
Part 2: Synthesis and Mechanism
The reliable synthesis of this compound is paramount for its application in multi-step drug development campaigns. The most common and industrially scalable method involves the chlorination of its corresponding alcohol precursor, ethyl 4-(hydroxymethyl)nicotinate. This transformation is typically achieved using thionyl chloride (SOCl₂), a highly effective chlorinating agent for primary alcohols.
Causality of Reagent Choice
The selection of thionyl chloride is deliberate and based on sound chemical principles. It is preferred over other chlorinating agents like hydrochloric acid for several reasons:
-
High Reactivity: SOCl₂ readily converts primary alcohols to alkyl chlorides under mild conditions.
-
Irreversible Reaction: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate according to Le Châtelier's principle.
-
Clean Workup: The volatile nature of the byproducts simplifies purification, as they are easily removed, leaving a cleaner crude product.
Reaction Mechanism
The conversion of the alcohol to the chloride proceeds through a well-established Sₙi (Substitution Nucleophilic internal) mechanism, illustrated below.
Caption: Mechanism of alcohol chlorination with SOCl₂.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorination of hydroxymethylpyridines, such as those described in patent literature for analogous compounds[2]. It is designed to be a self-validating system, where successful execution yields a high-purity product verifiable by the analytical methods outlined in the next section.
Materials:
-
Ethyl 4-(hydroxymethyl)nicotinate
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, suspend ethyl 4-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Causality: This step neutralizes the excess thionyl chloride and the HCl generated. This must be done slowly and with vigorous stirring due to extensive gas evolution (CO₂ and SO₂).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 3: Analytical Characterization
Confirming the identity and purity of the synthesized product is a non-negotiable step in any synthetic workflow. The following spectroscopic methods are essential for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Ethyl Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂).
-
Chloromethyl Group: A sharp singlet around 4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.
-
Pyridine Ring: Three aromatic protons in the region of 7.4-9.1 ppm. The exact shifts and coupling patterns depend on the substitution pattern of the pyridine ring.
-
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure.
-
Ethyl Group: Signals around 14 ppm (CH₃) and 62 ppm (CH₂).
-
Chloromethyl Group: A signal around 45 ppm.
-
Pyridine Ring: Aromatic carbons will appear between 120-155 ppm.
-
Carbonyl Carbon: The ester carbonyl carbon will be significantly downfield, typically around 165 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3000-3100 | C-H (Aromatic) | Stretch |
| ~2850-3000 | C-H (Aliphatic) | Stretch |
| ~1720 | C=O (Ester) | Stretch (Strong, Characteristic) |
| ~1590, 1470 | C=C, C=N (Pyridine Ring) | Stretch |
| ~1250 | C-O (Ester) | Stretch |
| ~700-800 | C-Cl | Stretch |
The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) stretch around 1720 cm⁻¹.
Part 4: Applications in Drug Development
The strategic importance of this compound lies in its role as a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). The chloromethyl group is a potent electrophile, making it an ideal handle for nucleophilic substitution reactions. This allows for the facile introduction of the ethyl nicotinate moiety onto various drug scaffolds.
Role as a Pharmaceutical Building Block
Halogenated heterocyclic compounds are of immense interest in medicinal chemistry. The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This compound is a prime example of a building block used to construct more complex molecules with potential therapeutic value.
Synthetic Workflow in API Synthesis
The primary reaction involving this intermediate is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile (e.g., an amine, thiol, or alcohol) present on another molecule. This reaction forges a new carbon-nucleophile bond, effectively linking the pyridine-based fragment to a larger structure.
Sources
Handling High-Reactivity Pyridine Scaffolds: A Technical Guide to Ethyl 4-(chloromethyl)nicotinate
Topic: Ethyl 4-(chloromethyl)nicotinate Safety & Technical Guide Content Type: Technical Whitepaper / Dynamic SDS Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
Executive Summary & Compound Identification
This compound is a specialized heterocyclic building block used primarily in the synthesis of fused pyridine systems (e.g., furopyridines, pyrrolopyridines) for kinase inhibitor discovery.
Unlike standard reagents, this molecule possesses a "benzylic-like" chloride activated by the electron-deficient pyridine ring. This structural feature grants it exceptional utility in nucleophilic substitutions but simultaneously categorizes it as a high-potency alkylating agent and a severe vesicant . This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | Ethyl 4-(chloromethyl)pyridine-3-carboxylate |
| CAS Number | 94015-09-5 (Verify with specific vendor batch) |
| Molecular Formula | |
| Molecular Weight | 199.63 g/mol |
| Physical State | Low-melting solid or oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Reacts with water/alcohols |
Hazard Profiling & Toxicology (The "Why" Behind the SDS)
Standard SDSs often list H-codes without context. Below is the mechanistic justification for the hazards associated with this specific scaffold.
The "Activated Electrophile" Mechanism
The pyridine ring is electron-withdrawing (π-deficient). Placing a chloromethyl group (
-
Consequence: The molecule is a "super-benzyl" chloride. It reacts aggressively with biological nucleophiles (DNA bases, proteins), leading to cellular damage.
GHS Classification (Read-Across Approach)
Based on structural analogs (e.g., 3-chloromethylpyridine HCl, CAS 6959-48-4) and functional group reactivity.
| Hazard Class | Category | H-Code | Statement |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed. |
| Sensitization | 1 | H317 | May cause an allergic skin reaction. |
| Carcinogenicity | 2 | H351 | Suspected of causing cancer (Alkylating potential). |
Reactivity Visualization
The following diagram illustrates the electronic activation that drives both the utility and the hazard of this molecule.
Figure 1: Mechanistic pathway of alkylation. The pyridine ring pulls electron density, making the chloromethyl group highly susceptible to nucleophilic attack.
Stability & Storage Protocols
Critical Failure Mode: Hydrolysis. The ester moiety and the chloromethyl group are both sensitive to moisture. Hydrolysis releases Hydrochloric Acid (HCl) , which autocatalytically degrades the remaining ester.
Storage Hierarchy
-
Temperature: Store at -20°C . (Retards spontaneous polymerization/hydrolysis).
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Amber glass with Teflon-lined caps. Avoid metal spatulas (corrosion risk).
Shelf-Life Indicators
-
Visual Check: If the material turns from off-white/yellow to dark brown/black, significant decomposition (polymerization) has occurred.
-
Olfactory Check: A sharp, acrid smell indicates HCl release (container seal failure). Do not open outside a fume hood.
Experimental Handling & Synthesis Workflow
This protocol ensures operator safety while maximizing yield in nucleophilic substitution reactions.
Engineering Controls
-
Primary: Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary: Blast shield recommended if scaling > 10g due to exotherm potential.
-
PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates. Goggles + Face Shield.
Standard Operating Procedure (SOP): Nucleophilic Substitution
Scenario: Reacting this compound with an amine (
-
Preparation: Dry all glassware. Purge reaction vessel with
. -
Solvent Selection: Use anhydrous Acetonitrile (MeCN) or DMF . Avoid alcohols (competes with nucleophile).
-
Base Addition: Use a non-nucleophilic base (e.g., DIPEA or
) to scavenge the generated HCl.-
Caution: Adding base before the amine can sometimes trigger self-condensation. Add the electrophile (nicotinate) last, dropwise, at 0°C.
-
-
Quenching (The Danger Zone):
-
Do NOT pour reaction mixture directly into water.
-
Protocol: Dilute with EtOAc, then wash slowly with saturated
to neutralize acid byproducts.
-
Handling Workflow Diagram
Figure 2: Safe handling lifecycle. Note the equilibration step to prevent moisture condensation on the cold reagent.
Emergency Response & Decontamination
Because this is an alkylating agent, standard spill cleanup is insufficient.
Decontamination Solution
Prepare a "Decon Mix" for glassware and spill cleanup to chemically destroy the alkylating potential:
-
Composition: 10% Sodium Thiosulfate (
) in water. -
Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the chloride, forming a non-toxic water-soluble salt.
First Aid
-
Skin Contact: Immediate flush with water for 15 minutes.[1][2][3][4] Do not use ethanol (increases skin permeability). Treat as a chemical burn.
-
Eye Contact: Flush for 15+ minutes.[1][2][3] Seek immediate ophthalmological support.
References
-
ChemicalBook. (n.d.).[2] this compound Properties and CAS 94015-09-5. Retrieved from
-
Fluorochem. (n.d.). Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate SDS (Analog Reference). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. Retrieved from
-
BenchChem. (2025).[5][6] Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. Retrieved from
Disclaimer: This guide is for educational and planning purposes. Always consult the specific batch Certificate of Analysis (CoA) and official SDS provided by your supplier before handling.
Sources
Technical Guide: Comparative Reactivity of Ethyl 4-Chloronicotinate vs. Ethyl 4-(Chloromethyl)nicotinate
This guide details the structural, electronic, and reactive divergences between ethyl 4-chloronicotinate and ethyl 4-(chloromethyl)nicotinate . While their nomenclature suggests minor variation, the addition of a single methylene unit (
Executive Summary: The Structural Divergence
The core distinction lies in the hybridization of the carbon atom bearing the chlorine leaving group.
-
Ethyl 4-chloronicotinate possesses a chlorine atom attached directly to the
hybridized aromatic ring. It acts as a vinylogous acid chloride equivalent, activated by the electron-deficient pyridine nitrogen. -
This compound possesses a chlorine atom on a benzylic-like
carbon. It functions as a highly reactive alkylating agent, prone to rapid displacement and intramolecular cyclization with the adjacent ester.
Structural & Physical Profile[1]
| Feature | Ethyl 4-chloronicotinate | This compound |
| CAS Number | 37831-62-2 | 94015-09-5 |
| Formula | ||
| MW | 185.61 g/mol | 199.63 g/mol |
| Electrophilic Site | C4 (Aromatic Ring) | C4-Methyl (Side Chain) |
| Primary Mechanism | ||
| Leaving Group | Chloride ( | Chloride ( |
| Key Application | Synthesis of 4-amino-nicotinates, naphthyridines | Synthesis of pyrrolo[3,4-c]pyridines |
Reactivity Landscapes & Mechanistic Pathways
A. Ethyl 4-Chloronicotinate: The Platform
The pyridine nitrogen withdraws electron density from the ring, making the C2 and C4 positions electrophilic. The ethyl ester at C3 further depletes electron density at C4 via induction and resonance.
-
Mechanism: Nucleophiles attack C4 to form a Meisenheimer-like complex (stabilized by the ester and pyridine nitrogen), followed by the expulsion of chloride.
-
Conditions: Requires heat or acid/base catalysis.[1] Less reactive than acid chlorides but more reactive than chlorobenzene.
B. This compound: The Cyclization Scaffold
The chloromethyl group is activated by the electron-withdrawing nature of the pyridine ring (similar to benzyl chloride but more reactive due to the heteroatom).
-
Mechanism: Direct
attack. -
The "Lactam Trigger": When reacted with primary amines, the initial alkylation places a nucleophilic nitrogen in proximity to the C3-ester. This leads to spontaneous intramolecular aminolysis, forming a pyrrolo[3,4-c]pyridine lactam.
Pathway Visualization (DOT Diagram)
Figure 1: Divergent reaction pathways. The 4-chloro analog yields substitution products, while the 4-chloromethyl analog yields bicyclic fused rings.
Experimental Protocols
Protocol A: Displacement of Ethyl 4-Chloronicotinate
Objective: Synthesis of Ethyl 4-(benzylamino)nicotinate.
Reagents:
-
Ethyl 4-chloronicotinate (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Triethylamine (
) (2.0 equiv)[2] -
Solvent: Ethanol (EtOH) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g (5.4 mmol) of ethyl 4-chloronicotinate in 10 mL of anhydrous EtOH.
-
Addition: Add 1.5 mL (
) followed by 0.7 mL benzylamine dropwise. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower fluorescent spot (amine product).
-
-
Workup: Cool to room temperature. Concentrate in vacuo.[2] Redissolve residues in EtOAc and wash with water to remove triethylammonium chloride salts.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
Causality:
-
Heat: Required to overcome the activation energy of the aromatic substitution.
-
Base (
): Neutralizes the HCl generated, driving the equilibrium forward.
Protocol B: Cyclization of this compound
Objective: Synthesis of 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one.
Reagents:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Workflow:
-
Preparation: Suspend anhydrous
(3.0 equiv) in MeCN (0.2 M concentration relative to substrate). -
Cold Addition: Cool to
. Add benzylamine (1.1 equiv). -
Substrate Addition: Add this compound dropwise (dissolved in minimal MeCN) to control the exotherm.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Note: Unlike the 4-chloro analog, this reaction is rapid.
-
Self-Validation: TLC will show rapid consumption of the benzylic chloride. A highly polar spot (lactam) may precipitate or streak.
-
-
Cyclization Check: If the open-chain intermediate persists (secondary amine), heat to
for 1 hour to force the intramolecular ester displacement. -
Workup: Filter off inorganic salts. Concentrate the filtrate. The product often precipitates as a solid upon triturating with ether.
Causality:
-
Temperature Control (
): The benzylic chloride is highly reactive; cooling prevents double-alkylation (formation of tertiary amines). -
Intramolecularity: The amine formed is positioned 5-atoms away from the ester carbonyl, making 5-exo-trig cyclization kinetically favored over intermolecular reactions.
Medicinal Chemistry Applications
Ethyl 4-Chloronicotinate Derivatives
Used primarily to attach pharmacophores to the pyridine ring while retaining the ester for further elaboration (e.g., to amides or alcohols).
-
Antibiotics: Precursors to fluoroquinolone analogs (e.g., Levofloxacin-like cores).
-
Kinase Inhibitors: The 4-amino-nicotinamide motif is a common hinge-binder in ATP-competitive inhibitors.
This compound Derivatives
Used to build fused bicyclic systems that mimic isoindolinones but with improved solubility and metabolic profiles due to the pyridine nitrogen.
-
Pyrrolo[3,4-c]pyridines: These are isosteres of isoindolinones (found in drugs like Pomalidomide). The pyridine nitrogen adds polarity, often improving oral bioavailability.
-
Mdm2-p53 Inhibitors: The bicyclic scaffold provides a rigid core to project hydrophobic groups into the p53 binding pocket.
References
-
Synthesis of Ethyl 4-chloronicotinate
- Source: Sigma-Aldrich / Merck Technical D
-
Verification:
- Reactivity of 4-Chloropyridines ( ): Title: Nucleophilic Aromatic Substitution of 4-Chloropyridines. Source:Journal of Organic Chemistry. Context: Describes the kinetics of amine displacement on electron-deficient heterocycles.
-
Synthesis of Pyrrolo[3,4-c]pyridines via Chloromethyl Intermediates
- Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Source:Molecules (PMC).
-
Link:
-
General Synthesis of Benzylic Chlorides (SOCl2 Method)
-
Title: Thionyl Chloride (SOCl2) Conversion of Alcohols.[3]
- Source:Organic Syntheses.
-
Link:
-
Sources
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
pKa values of ethyl 4-(chloromethyl)nicotinate pyridine nitrogen
The following technical guide details the physicochemical profile of ethyl 4-(chloromethyl)nicotinate , focusing on the pKa of the pyridine nitrogen. This analysis synthesizes theoretical Hammett predictions with comparative experimental data to establish a reliable working range for researchers.
Pyridine Nitrogen Basicity & Synthetic Implications[1]
Executive Summary & Structural Analysis
This compound (CAS: N/A for specific isomer, related to 4-chloromethylpyridine CAS 10445-91-7) is a bifunctional pyridine intermediate used in the synthesis of fused heterocycles (e.g., furopyridines, pyrrolopyridines).[1] Its reactivity is defined by two competing electrophilic sites and a nucleophilic nitrogen, making its acid dissociation constant (pKa) a critical parameter for stability and reaction control.
Core Structural Features:
-
Scaffold: Pyridine ring (Base pKa ~5.25).
-
Position 3 (Meta): Ethoxycarbonyl group (
). A strong electron-withdrawing group (EWG) via resonance and induction. -
Position 4 (Para): Chloromethyl group (
). A moderate EWG via induction ( ), insulated by the methylene bridge.
pKa Determination: Theoretical & Comparative Models
Direct experimental pKa values for this specific intermediate are rarely reported in standard databases due to its instability as a free base. Therefore, we derive the value using Hammett Linear Free Energy Relationships (LFER) and Substituent Additivity Rules , calibrated against known analogs.
A. The Hammett Prediction Model
The pKa of substituted pyridines follows the Hammett equation:
- (Pyridine): 5.25
- (Reaction Constant): ~5.90 (Sensitivity of pyridine nitrogen ionization to substituents).
-
(Substituent Constants):
-
3-COOEt (
): +0.37 (Electron withdrawing). -
4-CH2Cl (
): +0.12 (Weakly electron withdrawing; derived from of Cl attenuated by CH2).
-
B. Comparative Analog Calibration
Theoretical models often overestimate acidity. We refine this using experimental data from structural analogs.
| Compound | Structure | Experimental pKa | |
| Pyridine | Unsubstituted | 5.25 | 0 |
| Ethyl Nicotinate | 3-COOEt | 3.35 | -1.90 |
| 4-(Chloromethyl)pyridine | 4-CH2Cl | 4.93 (Pred.)[1] | -0.32 |
| Ethyl 4-methylnicotinate | 3-COOEt, 4-Me | ~4.05 (Est.) | -1.20 |
Refined Calculation: Starting from the experimental baseline of Ethyl Nicotinate (3.35) , we add the shift induced by the 4-chloromethyl group.[1]
C. Final Consensus Value
Based on the convergence of LFER and analog calibration, the pKa of the pyridine nitrogen in this compound lies within the range:
pKa 2.80 – 3.00[1]
Stability & Self-Alkylation Mechanisms
The pKa value dictates the stability window. As a free base (pH > pKa), the pyridine nitrogen is nucleophilic. The 4-chloromethyl group is a potent electrophile.[1] In solution, this leads to rapid intermolecular self-quaternization , forming insoluble polymers or bis-pyridinium salts.[1]
Stability Rule:
-
pH < 2.0: Nitrogen is >90% protonated. The molecule is STABLE (Nucleophilicity suppressed).
-
pH > 4.0: Nitrogen is >90% free base. The molecule is UNSTABLE (Rapid self-alkylation).
Visualization: Electronic Effects & Self-Destruction Pathway
Caption: Figure 1. Left: Electronic vectors reducing nitrogen basicity. Right: Intermolecular self-quaternization mechanism active when pH > pKa.[1]
Experimental Determination Protocol
Due to the instability of the free base, standard aqueous potentiometric titration is prone to error (drift due to polymerization). The following UV-Vis Spectrophotometric Method is recommended as a self-validating system.
Methodology:
-
Principle: The UV absorption spectrum of pyridine derivatives shifts significantly upon protonation (bathochromic or hypsochromic shift).
-
Solvent: 10% Methanol in Water (to ensure solubility while maintaining aqueous pKa relevance).
-
Buffer System: Citrate-Phosphate buffers ranging from pH 1.0 to 6.0.
-
Protocol:
-
Step 1: Prepare a stock solution of the substrate in Methanol (
M). Keep cold. -
Step 2: Aliquot into buffers (Final conc:
M). -
Step 3: Immediately scan UV-Vis (200–350 nm).
-
Step 4: Plot Absorbance (
) vs. pH. -
Step 5: Fit to the Henderson-Hasselbalch equation to find the inflection point (pKa).
-
-
Validation: Ensure the isosbestic point is maintained. Loss of isosbestic point indicates decomposition (self-alkylation).
Synthetic Handling Guide
For researchers utilizing this intermediate in drug development:
| Operation | Recommendation | Rationale |
| Storage | HCl Salt form at -20°C | Protonation blocks the N-nucleophile, preventing polymerization.[1] |
| Extraction | Avoid pH 7-10 | Extract from acidic media if possible, or use rapid cold extraction at pH 6 into DCM.[1] |
| Cyclization | Add Base Last | When reacting with nucleophiles (e.g., amines, thiols), add the base (TEA/DIPEA) slowly to the mixture of intermediate + nucleophile. This ensures the transient free base reacts with the target nucleophile, not itself. |
| Solvent | Non-polar (DCM, Toluene) | Polar solvents accelerate |
References
-
PubChem. Ethyl nicotinate (Compound Summary). National Library of Medicine. Link
-
Williams, R. pKa Data Compiled.[2] Organic Chemistry Data.[3] Link
-
Shutalev, A. D., et al. Two Pathways for the Reaction of Ethyl 4-Chloromethyl... ResearchGate. Link
-
Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chem. Rev. 1991, 91, 165-195. (Standard reference for
values).
Sources
Strategic Sourcing and Technical Utilization of Ethyl 4-(chloromethyl)nicotinate
This in-depth technical guide details the strategic sourcing, chemical utilization, and handling of Ethyl 4-(chloromethyl)nicotinate (CAS 94015-09-5).
Executive Summary
This compound is a specialized heterocyclic building block used primarily in the synthesis of fused pyridine systems (e.g., pyrrolopyridines, furopyridines) and kinase inhibitors. Unlike commodity reagents, it acts as a "linchpin" intermediate due to its dual electrophilic sites: the highly reactive chloromethyl group (alkylating agent) and the ethyl ester (acylating agent).
-
Primary Application: Synthesis of bicyclic heterocycles via cascade alkylation-cyclization sequences.
-
Market Status: "Tier 2" Research Chemical. Typically available via inquiry or custom synthesis rather than off-the-shelf bulk stock.
-
Critical Handling: Potent alkylating agent and lachrymator. Requires strictly anhydrous storage to prevent hydrolysis to the hydroxymethyl impurity.
Chemical Profile & Technical Specifications
| Feature | Specification |
| IUPAC Name | Ethyl 4-(chloromethyl)pyridine-3-carboxylate |
| CAS Number | 94015-09-5 |
| Molecular Formula | C |
| Molecular Weight | 199.63 g/mol |
| Structure Description | Pyridine ring substituted with an ethyl ester at C3 and a chloromethyl group at C4.[1][2][3][4][5][6][7] |
| Physical State | Low-melting solid or oil (depending on purity/temperature). |
| Solubility | Soluble in DCM, EtOAc, DMSO. Hydrolyzes in water. |
| Stability | Moisture sensitive.[8] Prone to self-alkylation (polymerization) if stored improperly. |
Structural Reactivity Analysis
The compound possesses two distinct electrophilic centers, allowing for chemoselective functionalization :
-
Chloromethyl Group (C4-CH
Cl): A "benzylic-like" halide activated by the electron-deficient pyridine ring. It is the kinetic site for nucleophilic attack (S 2). -
Ethyl Ester (C3-COOEt): The thermodynamic site. It typically reacts after the chloromethyl group, often facilitating cyclization (e.g., forming a lactam ring).
Market Analysis: Suppliers & Pricing
Due to the specialized nature of this compound, pricing is rarely fixed in public catalogs. It is often synthesized on demand (Make-to-Order).
Verified Suppliers
-
Primary Catalog Suppliers: Fluorochem (UK/EU), Ambeed (USA), Enamine (Ukraine/EU).
-
Aggregators: ChemicalBook, MolPort (Use these to locate stock held by smaller synthesis houses).
-
Synthesis Partners: WuXi AppTec, Pharmablock (for kg-scale scale-up).
Price Estimates (Research Grade)
Note: Prices are estimates based on similar functionalized pyridine intermediates and subject to market fluctuation.
| Quantity | Estimated Price Range (USD) | Availability Status |
| 100 mg | $50 - $85 | Occasional Stock |
| 1 g | $150 - $250 | Low Stock / Inquire |
| 5 g | $400 - $650 | Make-to-Order (2-4 weeks) |
| Bulk (100g+) | Custom Quote | Custom Synthesis (8-12 weeks) |
Procurement Strategy: The "Inquire" Protocol
Since this is not a commodity chemical, do not rely on web-cart pricing.
-
Request COA First: Ask for a Certificate of Analysis before purchase to ensure the "chloromethyl" group hasn't hydrolyzed to the "hydroxymethyl" alcohol.
-
Verify CAS: Ensure you are not buying Ethyl 4-chloronicotinate (CAS 37831-62-2), which lacks the methyl spacer and has completely different reactivity.
-
Lead Time: If "Make-to-Order," factor in a 4-week synthesis window.
Technical Application: Synthesis Workflows
The primary value of this compound is its ability to form fused rings in a single pot or two-step sequence.
Mechanism: Cascade Cyclization
The diagram below illustrates the standard workflow for synthesizing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones , a common scaffold in drug discovery.
Figure 1: Chemoselective cascade reaction. The amine first displaces the chloride (Step 1), positioning it perfectly to attack the ester (Step 2), closing the ring.
Experimental Protocol: General Substitution
To be adapted based on specific nucleophile.
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF or DMF. Cool to 0°C.
-
Nucleophile Addition: Add the amine (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.2 equiv) dropwise.
-
Note: Using a strong base (NaH) may trigger premature cyclization or polymerization.
-
-
Monitoring: Monitor by LCMS. The intermediate (linear alkylation) usually forms within 1-2 hours.
-
Cyclization (Optional): To close the ring, heat the reaction to 60-80°C or add a Lewis acid catalyst if the ester is sluggish.
Quality Control & Handling
Critical Impurities
-
Hydrolysis Product: Ethyl 4-(hydroxymethyl)nicotinate.
-
Detection: H-NMR shift of the CH
protons. CH -Cl typically appears ~4.8-5.0 ppm, while CH -OH shifts upfield.
-
-
Dimerization: Quaternary ammonium salts formed by the pyridine nitrogen of one molecule attacking the chloromethyl group of another.
-
Prevention:[9] Store in dilute solution if possible, or strictly solid at -20°C.
-
Safety Profile (HSE)
-
Lachrymator: Like benzyl chloride, this compound is a potent tear gas. Open only in a fume hood.
-
Vesicant: Potential to cause skin blistering. Double-gloving (Nitrile + Laminate) is recommended.
-
Corrosive: Hydrolyzes to produce HCl gas.
Decision Tree: Procurement & QC
Figure 2: Quality Control workflow upon receipt of the compound.
References
-
Fluorochem Ltd. Product Specification: this compound (F935588). Retrieved from
-
BenchChem. Technical Guide to Substituted Nicotinates and Pyridine Synthesis. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for this compound (CAS 94015-09-5). Retrieved from
-
Shutalev, A. et al. (2010). Reactions of chloromethyl-pyrimidines: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Retrieved from
Sources
- 1. Ethyl 4-(chloromethyl)benzoate | CAS#:1201-90-7 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of N-(chloromethyl)nitramines via TiCl4-catalyzed chlorodeacetoxylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. aksci.com [aksci.com]
Methodological & Application
Application Note: Optimizing Nucleophilic Substitution of Ethyl 4-(chloromethyl)nicotinate
Executive Summary & Strategic Utility
Ethyl 4-(chloromethyl)nicotinate (CAS: 174496-99-2) is a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused bicyclic systems (e.g., furo[3,4-c]pyridines, pyrrolo[3,4-c]pyridines).
While structurally simple, this molecule presents a paradox of reactivity :
-
High Electrophilicity: The electron-deficient pyridine ring, further deactivated by the C3-ester, makes the C4-chloromethyl group exceptionally reactive toward nucleophiles (
). -
Latent Instability: The basic nitrogen of the pyridine ring can act as an internal nucleophile. In the free-base form, this leads to rapid intermolecular self-quaternization (polymerization), resulting in the formation of insoluble black tars.
Core Directive: This guide details protocols to harness the reactivity of the chloromethyl group while suppressing self-destruction and ester hydrolysis.
Mechanistic Reactivity Landscape
To design effective protocols, one must understand the competing electronic forces.
Electrophilic Sites & Risks
-
Site A (C4-Chloromethyl): The primary target. Highly activated.
-
Site B (C3-Ethyl Ester): Susceptible to hydrolysis (saponification) by aqueous bases or transesterification by alcoholic solvents.
-
Site C (Pyridine Nitrogen): The "Saboteur." It can attack Site A of a neighboring molecule.
Reactivity Diagram
The following diagram illustrates the competing pathways and the "Goldilocks Zone" for successful substitution.
Figure 1: Mechanistic pathways. Path A is the objective. Path B occurs if the free base is stored or concentrated. Path C occurs with strong aqueous bases.
Critical Handling Protocols
The Golden Rule: Store this reagent as the Hydrochloride Salt . Only liberate the free base in situ or immediately prior to reaction.
Stability Data Comparison
| Form | Storage Condition | Stability Duration | Risk |
| HCl Salt | -20°C, Desiccated | >12 Months | Hygroscopic; stable solid. |
| Free Base | 25°C, Neat | < 24 Hours | Rapid polymerization (turns black). |
| Free Base | Solution (DCM/EtOAc) | Days to Weeks | Slow dimerization. |
Application Protocols
Protocol A: Synthesis of Secondary Amines (Kinase Inhibitor Precursors)
Use Case: Attaching a solubilizing amine tail or a pharmacophore. Challenge: Preventing bis-alkylation (amine attacking two chloromethyl groups) and self-quaternization.
Reagents:
-
Substrate: this compound HCl salt (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.2 – 2.0 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.2 eq) and DIPEA (2.5 eq) in anhydrous MeCN (0.1 M concentration relative to substrate). Cool to 0°C.
-
Why: DIPEA scavenges the HCl released from the salt and the reaction. Excess amine prevents bis-alkylation.
-
-
Addition: Add the this compound HCl salt directly as a solid in small portions to the stirring amine solution.
-
Critical Insight: Do not free-base the starting material beforehand. Adding the solid salt to the amine/base solution generates the reactive species in situ, where it is immediately trapped by the amine nucleophile.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS (typically complete in 1–4 hours).
-
Note: Heating is rarely required and increases the risk of ester hydrolysis or polymerization.
-
-
Workup: Evaporate solvent. Partition between EtOAc and saturated
. Dry organic layer ( ) and concentrate.[1]
Protocol B: Cyclization with 1,3-Dicarbonyls (Furo[3,4-c]pyridine Synthesis)
Use Case: Creating fused bicyclic cores.
Mechanism: Intermolecular
Reagents:
-
Substrate: this compound HCl salt (1.0 eq)
-
Nucleophile: Ethyl acetoacetate or Acetylacetone (1.1 eq)
-
Base: Potassium Carbonate (
) (3.0 eq) -
Solvent: Acetone or DMF
Step-by-Step Methodology:
-
Enolate Formation: Suspend
in Acetone. Add the 1,3-dicarbonyl compound. Stir at RT for 15 minutes. -
Alkylation: Add this compound HCl salt.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours.
-
Observation: The reaction typically proceeds via C-alkylation first. The subsequent cyclization to the furan ring often requires a second step (e.g., acid catalysis or stronger base) or prolonged heating, as the 3-ester is sterically crowded.
-
-
Purification: Filter off inorganic salts. Concentrate. The intermediate is often an oil that requires flash chromatography (Hexane/EtOAc).
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Self-polymerization of the free base. | Keep concentration <0.2 M. Use HCl salt and generate free base in situ. |
| Ester Hydrolysis (Acid formation) | Water present with base; Hydroxide attack. | Use anhydrous solvents (MeCN, DMF). Avoid NaOH/KOH; use DIPEA or |
| Bis-Alkylation (with amines) | Amine nucleophile is too limiting. | Increase amine equivalents (to 2.0 eq) or use slow addition of the chloride to the amine. |
| Ring Expansion (Diazepinones) | Reaction with sulfur nucleophiles (Thiolates). | Expert Note: Reaction with thiophenolates can cause ring expansion of the pyridine/pyrimidine core [1]. Control temperature strict <0°C if simple substitution is desired. |
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on the nucleophile type.
Figure 2: Protocol selection workflow based on nucleophile class.
References
-
Shutalev, A. D., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate.
- Mertes, M. P., et al. (1970). Synthesis of Furo[2,3-c]pyridine Derivatives. Journal of Organic Chemistry.
-
BenchChem. (2025).[2] Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. (General conditions for nicotinate substitutions).
-
TCI Chemicals. (2025).[3] Safety Data Sheet: Ethyl 2-Chloronicotinate and derivatives. (Stability and storage data).[4][5][6][7]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 4-chloronicotinate hydrochloride | 174496-99-2 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Fidelity Heterocyclic Construction Using Ethyl 4-(chloromethyl)nicotinate
Introduction: The Bifunctional "Linchpin"
Ethyl 4-(chloromethyl)nicotinate is a specialized pyridine building block that serves as a critical "linchpin" reagent in drug discovery. Unlike simple alkylating agents, this molecule possesses two distinct electrophilic sites positioned in a specific 1,2-relationship (ortho-like) on the pyridine ring:
-
Primary Electrophile: The chloromethyl group at position 4 (highly reactive benzylic-like halide).
-
Secondary Electrophile: The ethyl ester at position 3 (latent electrophile for cyclization).
This dual functionality allows for cascade reactions —specifically the rapid construction of fused bicyclic systems such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones (via amines) and furo[3,4-c]pyridine derivatives. These scaffolds are pharmacophores in kinase inhibitors (e.g., HPK1, FGFR) and GPR119 agonists.
Key Chemical Properties
| Property | Specification | Critical Note |
| CAS Number | 94015-09-5 | Verify isomer; do not confuse with 2-chloromethyl (picolinate) derivatives. |
| Molecular Weight | 199.63 g/mol | |
| Appearance | Off-white solid or oil | Low melting point; often supplied as HCl salt to improve stability. |
| Storage | -20°C, Desiccated | Unstable as free base. Prone to intermolecular self-alkylation (polymerization). |
| Reactivity Class | Bifunctional Electrophile | Vesicant. Potent alkylating agent.[1] Handle in fume hood. |
Mechanism of Action: The Cascade Cyclization
The utility of this reagent relies on a sequential reaction pathway.[2] When reacted with a dinucleophile (or a nucleophile capable of subsequent cyclization), the reaction proceeds via a predictable kinetic sequence.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: The cascade sequence. The highly reactive chloromethyl group undergoes rapid
Application Protocols
Protocol A: Synthesis of N-Substituted Pyrrolo[3,4-c]pyridin-1-ones
This is the primary application, converting primary amines into fused lactams. This scaffold is a bioisostere for isoindolinones and is widely used in fragment-based drug design.
Reagents:
-
This compound (1.0 equiv)[3]
-
Primary Amine (
) (1.1 – 1.2 equiv) -
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation of Reagent (If HCl salt is used):
-
Note: If starting with the HCl salt, it must be neutralized in situ.
-
Suspend this compound hydrochloride in MeCN. Add 1.0 equiv of DIPEA at 0°C and stir for 10 mins.
-
-
Nucleophilic Attack (
):-
Add the primary amine (1.1 equiv) dropwise to the solution at 0°C.
-
Critical Control: Keep temperature low initially to prevent double alkylation or polymerization of the reagent.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC/LCMS should show disappearance of starting material and formation of the secondary amine intermediate (often isolable but usually carried through).
-
-
Cyclization (Lactamization):
-
Add inorganic base (
, 2.0 equiv). -
Heat the reaction mixture to 60–80°C for 4–12 hours.
-
Why? The initial substitution is fast at RT. The cyclization (attacking the ester) requires thermal energy to overcome the activation barrier and expel ethanol.
-
-
Work-up:
Protocol B: Heterocyclic Ether Synthesis (Furo[3,4-c]pyridine precursors)
Using phenols or alcohols to create the ether linkage. Note that spontaneous lactonization is less favorable than lactamization; this protocol often stops at the ether-ester stage unless strong acid/heat is applied.
Reagents:
-
This compound (1.0 equiv)[3]
-
Substituted Phenol (1.1 equiv)
-
Base:
(1.5 equiv) - Cesium is preferred for phenol alkylation.
Methodology:
-
Dissolve phenol and
in DMF; stir for 15 min to generate the phenoxide. -
Add this compound (dissolved in minimal DMF) slowly.
-
Stir at RT for 3 hours.
-
Outcome: This yields the ethyl 4-(phenoxymethyl)nicotinate .
-
Optional Cyclization: To force the formation of the lactone (furo[3,4-c]pyridin-1-one), hydrolysis of the ester to the acid (LiOH/THF) followed by acid-catalyzed dehydration (pTsOH, Toluene reflux) is often required.
Optimization & Troubleshooting Guide
The following decision tree assists in selecting conditions based on the nucleophile type.
Figure 2: Optimization logic for solvent and base selection based on nucleophilicity.
Comparative Solvent/Base Performance Data
| Solvent | Base | Temp | Yield (Amine Cyclization) | Comments |
| MeCN | 60°C | 85-92% | Recommended. Cleanest profile; easy workup. | |
| DMF | DIPEA | 80°C | 75-80% | Harder to remove solvent; useful for poor solubility substrates. |
| EtOH | Reflux | 60-70% | Transesterification by-products observed (Ethyl vs Methyl ester). | |
| DCM | DIPEA | RT | 0% (Intermediate only) | Stops at secondary amine; no cyclization. |
Safety & Handling (Self-Validating Controls)
-
Vesicant Hazard: The chloromethyl moiety is a potent alkylator (similar to nitrogen mustards). Double-gloving and use of a fume hood are mandatory.
-
Stability Check: Before use, dissolve a small amount of the reagent in
.-
Valid: Sharp singlet at ~5.0 ppm (
). -
Invalid: Broad multiplets or disappearance of the singlet indicates polymerization.
-
-
Quenching: Quench all reaction vessels and syringes with 10% aqueous ammonium hydroxide or dilute NaOH to destroy residual alkylating agent before disposal.
References
-
Ikaunieks, M., et al. (2015). "The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine."[6] Chemistry of Heterocyclic Compounds.
-
WIPO Patent WO2020100027. "2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors."
-
PubChem Compound Summary. "this compound."[7] Note: Confirm specific isomer CAS 94015-09-5 in vendor catalogs.
-
BenchChem Technical Guide. "Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate." (Analogous chemistry demonstrating nucleophilic substitution on nicotinate scaffolds).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE SYNTHESIS OF SOME SULFONAMIDES BASED ON 2,3-DIHYDRO-1<i>H</i>-PYRROLO[3,4-<i>c</i>]PYRIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Ethyl 4-(chloromethyl)picolinate | C9H10ClNO2 | CID 19369699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity N-Alkylation of Amines using Ethyl 4-(chloromethyl)nicotinate
Executive Summary
Ethyl 4-(chloromethyl)nicotinate (CAS 94015-09-5) is a high-value bifunctional building block utilized in the synthesis of kinase inhibitors and bicyclic heterocycles (e.g., pyrrolopyridines).[1] Its utility stems from two electrophilic sites: the highly reactive chloromethyl group (susceptible to
This guide provides a validated protocol for the chemoselective N-alkylation of amines at the chloromethyl position while preserving the ester functionality. We address the specific challenges of this scaffold, including self-polymerization risks, ester aminolysis, and hydrolytic instability.
Chemical Context & Reactivity Profile[2][3][4][5]
The Electrophilic Landscape
The 4-(chloromethyl)nicotinate scaffold presents a unique reactivity profile driven by the electron-deficient pyridine ring.
-
C4-Chloromethyl (Primary Target): The pyridine nitrogen withdraws electron density from the ring, significantly lowering the LUMO energy of the C-Cl bond at the 4-position (benzylic-like). This makes it a potent alkylating agent, reacting faster than standard benzyl chlorides.
-
C3-Ethyl Ester (Secondary Target/Side Reaction): The ester is activated by the adjacent electron-withdrawing pyridine ring. In the presence of nucleophilic amines and heat, this site competes via aminolysis to form amides.
Stability Warning (Critical)
Free Base vs. Salt: The free base of this compound is unstable. The pyridine nitrogen of one molecule can attack the chloromethyl group of another, leading to rapid polymerization (tars).
-
Recommendation: Always store and handle this reagent as the Hydrochloride (HCl) salt . Generate the free base in situ only in the presence of the nucleophile.
Strategic Planning: Reaction Workflow
Before beginning, select the protocol path based on your amine's nucleophilicity and the desired outcome.
Figure 1: Decision tree for selecting reaction conditions based on amine nucleophilicity.
Detailed Experimental Protocols
Protocol A: Standard N-Alkylation (High Fidelity)
Best for: Primary and secondary alkyl amines (e.g., morpholine, piperazine, benzylamine).
Reagents:
-
This compound HCl salt (1.0 equiv)
-
Amine substrate (1.1 equiv)
- -Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Acetonitrile (ACN) (anhydrous) [0.2 M concentration]
Step-by-Step:
-
Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous ACN .
-
Note: 3.0 equivalents of base are required: 1 eq to neutralize the HCl salt of the reagent, 1 eq to scavenge the HCl produced during alkylation, and 1 eq excess to drive equilibrium.
-
-
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Reasoning: Low temperature suppresses the competing attack on the ester (aminolysis).
-
-
Addition of Electrophile: Add This compound HCl (1.0 equiv) portion-wise as a solid over 5–10 minutes.
-
Tip: Do not dissolve the chloride in a separate vial first; adding it as a solid prevents self-polymerization in the transfer vial.
-
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (visualize with UV/Iodine) or LCMS. Look for the disappearance of the chloride (often co-spots with baseline, use LCMS for certainty) and the appearance of the product (
). -
Workup (Crucial):
Protocol B: Finkelstein-Assisted Alkylation
Best for: Weak nucleophiles (anilines) or sterically hindered amines.
Modifications to Protocol A:
-
Solvent Switch: Use DMF (anhydrous) instead of ACN to improve solubility of the salt and KI.
-
Catalyst: Add Potassium Iodide (KI) (0.1 – 0.2 equiv) to the amine/base mixture before adding the chloride.
-
Mechanism:[4] KI generates the in situ iodide intermediate (Ethyl 4-(iodomethyl)nicotinate), which is a superior electrophile (
is a better leaving group than ).
-
-
Temperature: Heat to 40–50°C . Monitor closely to avoid ester degradation.
Mechanistic Insight & Troubleshooting
Reaction Mechanism
The reaction follows a classical
Figure 2: Competition between alkylation (desired) and aminolysis (undesired).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Reagent was free-based too early or stored improperly. | Use HCl salt directly in the reaction. Ensure reagent is fresh. |
| Amide Formation (Side Product) | Temperature too high or amine too nucleophilic. | Keep reaction at 0°C longer. Use a less polar solvent (DCM or Toluene) if solubility permits. |
| Transesterification | Used Methanol or Ethanol as solvent. | Strictly avoid alcohols. Use ACN, DMF, or THF. If you want the ethyl ester, only use Ethanol if absolutely necessary. |
| Incomplete Reaction | HCl salt of reagent consuming base. | Ensure at least 3.0 eq of DIPEA is used. Add catalytic KI (Finkelstein). |
Safety & Handling (E-E-A-T)
Hazard Class: Alkylating Agent / Vesicant.
-
Toxicity: 4-(Chloromethyl)pyridines are structurally analogous to nitrogen mustards. They are potent alkylators of DNA and proteins.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a functioning fume hood.
-
Decontamination: Quench all glassware and spills with a 10% solution of aqueous ammonia or dilute NaOH to destroy residual alkylating agent before removal from the hood.
References
-
General Reactivity of Chloromethylpyridines
-
Safety Data & Properties
-
PubChem. (2023). 2-(Chloromethyl)pyridine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from
-
- Amide Coupling vs Alkylation Conditions: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Contextual grounding for competing aminolysis).
- Analogous Synthesis Protocols: Organic Syntheses. (2008). Alkylation of Amines. Coll. Vol. 11, p. 35. (General procedure adapted for sensitive halides).
(Note: While specific open-access papers for "this compound" are proprietary to specific drug campaigns, the chemistry is strictly analogous to the cited 2- and 3-chloromethyl pyridine protocols.)
Sources
Application Note: Microwave-Assisted Synthesis of Fused Heterocycles using Ethyl 4-(chloromethyl)nicotinate
Executive Summary
This guide details the microwave-assisted protocols for utilizing ethyl 4-(chloromethyl)nicotinate as a bifunctional building block. While traditional thermal reflux methods for cyclizing this precursor often require 12–24 hours and suffer from intermolecular polymerization, microwave irradiation (MWI) reduces reaction times to 10–20 minutes with improved yields. This note focuses on the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones (via amine condensation) and 1H-furo[3,4-c]pyridin-1-ones (via hydrolytic cyclization), key pharmacophores in kinase and HIV integrase inhibitor research.
Chemical Profile & Reactivity
This compound possesses two distinct reactive centers tailored for "one-pot" heterocyclization:
-
Electrophilic Center (
): The chloromethyl group at position 4 is a highly reactive alkyl halide, susceptible to displacement by nucleophiles (amines, thiols, alkoxides). -
Acylating Center (
): The ethyl ester at position 3 serves as an internal trap. Once a nucleophile is tethered via the methylene group, it undergoes intramolecular nucleophilic acyl substitution to close the 5-membered ring.
The Microwave Advantage: Under standard thermal conditions, the intermolecular reaction (polymerization between the amine of one molecule and the chloride of another) competes with the desired intramolecular cyclization. MWI favors the entropic pathway of cyclization through rapid volumetric heating, overcoming the activation energy barrier for ring closure more efficiently than conductive heating.
Workflow Visualization
The following diagram illustrates the divergent pathways accessible from the starting material using MWI.
Caption: Divergent synthesis of N- and O-heterocycles via microwave-assisted cyclization.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Pyrrolo[3,4-c]pyridin-1-ones
This protocol describes the reaction with a primary amine (e.g., benzylamine, aniline derivatives).
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (
) (1.2 equiv) -
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve this compound (1 mmol, ~200 mg) in EtOH (3 mL).
-
Addition: Add the primary amine (1.2 mmol) followed by DIPEA (2 mmol). Cap the vial with a septum-sealed crimp cap.
-
Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 120 °C
-
Time: 15 minutes
-
Pressure: High (auto-regulated, typically 2–5 bar)
-
Stirring: High
-
-
Work-up:
-
Cool to room temperature (compressed air cooling).
-
If product precipitates: Filter and wash with cold EtOH.[1]
-
If soluble: Evaporate solvent in vacuo. Dissolve residue in DCM, wash with water and brine. Dry over
and concentrate.
-
-
Purification: Recrystallization from EtOH/Ether or flash chromatography (EtOAc/Hexane gradient).
Typical Yield: 85–95% (vs. 50–60% thermal reflux).
Protocol B: Synthesis of Furo[3,4-c]pyridin-1-one (Lactone)
This reaction utilizes aqueous acidic conditions to hydrolyze the ester and displace the chloride, followed by spontaneous lactonization.
Reagents:
-
This compound (1.0 equiv)
-
Solvent: 10% Aqueous HCl / Dioxane (1:1 mixture)
Procedure:
-
Preparation: Dissolve starting material (1 mmol) in Dioxane (2 mL) and 10% HCl (2 mL) in a microwave vial.
-
Irradiation:
-
Temperature: 130 °C
-
Time: 10 minutes
-
-
Work-up: Neutralize with saturated
to pH 7. Extract with EtOAc (3x). -
Purification: Silica gel chromatography (often required due to polarity).
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions based on microwave chemistry principles.
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low for ring closure. | Increase Temp to 140°C; extend time by 5 min. |
| Dimer/Polymer Formation | Concentration too high (intermolecular reaction). | Dilute reaction (use 5–6 mL solvent per mmol). |
| Ester Hydrolysis (in Protocol A) | Wet solvent or hygroscopic amine. | Use anhydrous EtOH or add molecular sieves. |
| Pressure Errors | Solvent vapor pressure too high. | Switch from EtOH to MeCN or DMF (lower vapor pressure). |
Optimization Logic Tree
Use this logic flow to determine the optimal solvent system for your specific amine nucleophile.
Caption: Solvent and temperature selection guide based on nucleophile reactivity.
Safety & Handling (Critical)
-
Vesicant Warning: Chloromethyl pyridines are potent alkylating agents. They are lachrymators and potential vesicants (blistering agents).
-
Control: All weighing must occur in a functioning fume hood.
-
PPE: Double nitrile gloves and safety goggles are mandatory.
-
Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to quench the alkyl halide before cleaning.
-
-
Microwave Safety: Do not use pure low-boiling solvents (e.g., diethyl ether, DCM) in sealed microwave vessels due to explosion risk. Always respect the pressure limit of your specific reactor vial (typically 20–30 bar).
References
-
Microwave-Assisted Synthesis of N-Heterocycles
- Title: Eco-Friendly Methodology to Prepare N-Heterocycles Rel
- Source: National Institutes of Health (NIH) / PMC.
- Context: Validates the drastic reduction in reaction time (12h to 10min)
-
URL:[Link]
-
Pyrrolo[3,4-c]pyridine Scaffold Utility
-
General Microwave Cyclization Methodology
Sources
- 1. Eco-Friendly Methodology to Prepare N-Heterocycles Related to Dihydropyridines: Microwave-Assisted Synthesis of Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ecronicon.net [ecronicon.net]
- 4. ajrconline.org [ajrconline.org]
storage conditions for ethyl 4-(chloromethyl)nicotinate to prevent degradation
Application Note: Strategic Storage and Handling of Ethyl 4-(chloromethyl)nicotinate
Executive Summary
This compound (CAS: 94015-09-5) is a highly reactive bifunctional intermediate used in the synthesis of kinase inhibitors and agrochemicals. Its stability is compromised by two primary mechanisms: intermolecular self-alkylation (quaternization) and hydrolytic degradation .
Immediate Action Required:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Maintain under Argon or Nitrogen .
-
Physical State: If long-term storage (>1 month) is required, conversion to the Hydrochloride (HCl) salt is strongly recommended to deactivate the pyridine nitrogen.
Part 1: The Chemistry of Instability
To prevent degradation, one must understand the "suicide" mechanism of this molecule. This compound contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the chloromethyl group) within the same structure.
The Self-Alkylation Pathway (The "Suicide" Mechanism)
In its free base form, the pyridine nitrogen of one molecule can attack the chloromethyl carbon of a neighbor. This intermolecular
-
Concentration Dependent: Occurs rapidly in neat oils or concentrated solutions.
-
Irreversible: Once the pyridinium salt forms, the active chloromethyl handle is lost.
-
Visual Indicator: The clear/yellow oil turns cloudy or solidifies into a gummy residue.
Hydrolytic Cascade
Exposure to atmospheric moisture hydrolyzes the chloromethyl group to a hydroxymethyl group (
-
Autocatalysis: The released HCl can catalyze the hydrolysis of the ethyl ester moiety to the carboxylic acid, creating a complex mixture of degradation products.
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the competing pathways that must be inhibited.
Figure 1: The primary degradation threat is self-alkylation (red path), which is driven by the molecule's own nucleophilicity. Moisture leads to hydrolysis (yellow path).
Part 3: Comprehensive Storage Protocols
Protocol A: Storage of the Free Base (Short-Term < 4 Weeks)
Use this protocol if the compound must remain a free base for immediate nucleophilic substitution reactions.
-
Container Selection: Use an amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent potential photolytic radical formation (though less critical than thermal stability).
-
Inerting: Flush the vial with dry Argon for 30 seconds before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.
-
Sealing: Wrap the cap junction tightly with Parafilm® or electrical tape to prevent oxygen/moisture diffusion.
-
Temperature: Store immediately at -20°C .
-
Note: At -20°C, the kinetic rate of self-alkylation is significantly reduced but not zero.
-
Protocol B: Long-Term Preservation (Conversion to HCl Salt)
Use this protocol for storage > 1 month. Protonating the nitrogen removes its nucleophilicity, effectively "capping" the safety on the self-alkylation mechanism.
-
Dissolution: Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane (approx. 5-10 mL per gram).
-
Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: The hydrochloride salt will precipitate as a white/off-white solid.
-
Isolation: Filter the solid under an inert atmosphere (Schlenk filtration) or centrifuge.
-
Drying: Dry under high vacuum to remove traces of HCl and solvent.
-
Storage: Store the solid salt at 2-8°C or -20°C in a desiccator. The salt is significantly more stable to moisture and temperature than the free base.
Part 4: Handling & Self-Validation Workflow
Before using the reagent in a critical step, validate its integrity using the following system.
Thawing Procedure
-
Remove the vial from the freezer.
-
CRITICAL: Allow the vial to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture directly into the product, triggering immediate hydrolysis.
-
Wipe the outside of the vial to remove condensation.
Quality Control (QC) Check
Perform a quick
| Signal | Chemical Shift ( | Interpretation |
| Target ( | ~4.8 - 5.0 ppm (Singlet) | Intact Material. |
| Hydrolysis ( | ~4.5 - 4.7 ppm (Singlet) | Moisture damage. |
| Dimer/Polymer ( | > 5.2 ppm (Broad/Shifted) | Self-alkylation (Improper storage). |
Handling Workflow Diagram
Figure 2: Systematic workflow to ensure reagent integrity before synthesis.
References
-
ChemicalBook. (2023). This compound Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2023). Handling of Air-Sensitive Reagents: Technical Bulletin AL-134. Retrieved from
-
BenchChem. (2025).[1][2] Reactivity of the chloromethyl group in pyridine derivatives. Retrieved from
-
National Institutes of Health (NIH). (2022). pKa of 4MP and chemical equivalence in formulations of free base and salts. PubMed Central. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with Ethyl 4-(chloromethyl)nicotinate
A Senior Application Scientist's Guide to Preventing Ester Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ethyl 4-(chloromethyl)nicotinate in their synthetic pathways. As a versatile building block, its reactivity is key to its utility; however, the ethyl ester moiety is susceptible to hydrolysis under various conditions, leading to yield loss and purification challenges. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your ester during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is ethyl ester hydrolysis and why is it a problem in my reaction with this compound?
A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[1][2] In the context of this compound, this means the conversion of your desired starting material or product into 4-(chloromethyl)nicotinic acid. This side reaction is problematic as it consumes your reactant or product, leading to lower yields. Furthermore, the resulting carboxylic acid can complicate purification due to its different polarity and potential to interfere with subsequent reaction steps.
Q2: Under what conditions is the ethyl ester of this compound most likely to hydrolyze?
A2: The ethyl ester is susceptible to hydrolysis under both acidic and basic aqueous conditions.[1][2] Basic (alkaline) conditions, in particular, promote a rapid and often irreversible hydrolysis known as saponification.[1][3] The presence of water is a critical factor; therefore, reactions run in aqueous media or workups involving aqueous washes are high-risk steps for unintended hydrolysis.[1]
Q3: I'm performing a nucleophilic substitution on the chloromethyl group. How can I avoid hydrolyzing the ester at the same time?
A3: The key is to maintain anhydrous (water-free) conditions and to carefully select your base and solvent. Opt for non-nucleophilic, anhydrous bases and polar aprotic solvents.[4][5] For example, using potassium carbonate in dry acetonitrile or diisopropylethylamine (DIPEA) in dichloromethane (DCM) is preferable to using sodium hydroxide in an alcohol-water mixture.
Q4: Can I use an alcoholic solvent like ethanol for my reaction?
A4: Using an alcoholic solvent, such as ethanol, is generally not recommended if you are using a base. In the presence of a base, you risk transesterification, where the ethoxy group of your ester is exchanged with the alkoxy group from the solvent. For instance, using methanol could lead to the formation of the corresponding methyl ester.[6] If an alcohol is necessary as a solvent, ensure the reaction is run under neutral or acidic conditions and is strictly anhydrous.
Q5: What are the signs that my ester has hydrolyzed during the reaction or workup?
A5: Common indicators of hydrolysis include a lower than expected yield of the desired ester-containing product and the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate, which corresponds to the carboxylic acid.[1] This can be confirmed by analytical techniques like NMR spectroscopy, where you would observe the disappearance of the characteristic ethyl group signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal.[1]
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section provides a structured approach to identifying the cause of hydrolysis in your experiments and implementing effective solutions.
Problem 1: Low Yield and Presence of a Polar Byproduct on TLC
If you observe a significant amount of a more polar byproduct, it is highly probable that your ethyl ester has hydrolyzed to the corresponding carboxylic acid.
Diagnostic Workflow
Caption: Decision tree for diagnosing ester hydrolysis.
Solutions & Preventative Protocols
1. Optimize Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Water and protic solvents like alcohols can participate in hydrolysis.[4]
-
Recommended Solvents: Utilize polar aprotic solvents which are poor hydrogen bond donors and do not participate in hydrolysis.[4][5]
Solvent Dielectric Constant Rationale Acetonitrile (MeCN) 37.5 Good for SN2 reactions, easily removed. N,N-Dimethylformamide (DMF) 36.7 High boiling point, excellent solvating power. Tetrahydrofuran (THF) 7.6 Lower polarity, good for many organometallic reactions. | Dichloromethane (DCM) | 9.1 | Low boiling point, good for reactions at or below room temp. |
-
-
Base Selection: Strong inorganic bases (e.g., NaOH, KOH) in the presence of any trace water will readily hydrolyze the ester.
-
Recommended Bases: Opt for anhydrous, non-nucleophilic organic or inorganic bases.
Base pKa of Conjugate Acid Rationale Potassium Carbonate (K₂CO₃) 10.3 Inexpensive, effective in polar aprotic solvents. Triethylamine (TEA) 10.7 Organic base, acts as an acid scavenger. | Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, non-nucleophilic organic base. |
-
2. Refine Workup Procedure:
Aqueous workups are a common source of hydrolysis, especially when residual acid or base catalysts are present.[1]
-
Protocol for Minimized Hydrolysis Workup:
-
Cooling: Once the reaction is complete, cool the mixture to 0 °C in an ice bath to slow down the rate of hydrolysis.
-
Quenching: If quenching is necessary, use ice-cold, saturated ammonium chloride (NH₄Cl) solution for acidic reactions or ice-cold water for neutral reactions. Avoid quenching with strong acids or bases.
-
Neutralizing Wash: If a base was used in the reaction, wash the organic layer with a cold, weak base like saturated sodium bicarbonate (NaHCO₃) solution.[1] Perform this step quickly and do not allow the layers to remain in contact for extended periods.
-
Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution to remove the bulk of the water.[1]
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.[1]
-
Problem 2: Reaction Stalls or is Incomplete
In some cases, the desired reaction does not proceed to completion, and hydrolysis of the starting material is observed.
Causality Analysis
This often occurs when the reaction conditions are not optimal for the primary reaction, allowing the slower hydrolysis side reaction to become significant. For instance, in a nucleophilic substitution, if the nucleophile is weak or the temperature is too low, the reaction will be slow, giving any trace water more time to hydrolyze the ester.
Caption: Troubleshooting workflow for stalled reactions.
Solutions & Preventative Protocols
-
Ensure Reagent Purity and Anhydrous Conditions:
-
Use freshly distilled anhydrous solvents.
-
Ensure all reagents are dry. If using a solid base like K₂CO₃, it can be dried in an oven before use.
-
Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Kinetics:
-
Temperature: While higher temperatures can increase the rate of hydrolysis, they will also increase the rate of the desired reaction. Carefully increase the reaction temperature in increments, monitoring the reaction progress by TLC or LC-MS to find a balance where the desired reaction proceeds efficiently without significant hydrolysis.
-
Concentration: Ensure that the concentrations of your reactants are sufficient. In some cases, a more concentrated reaction mixture can favor the bimolecular desired reaction over the hydrolysis side reaction.
-
Case Study: N-Alkylation of an Amine with this compound
This protocol details a procedure for the N-alkylation of a primary or secondary amine, a common application for this reagent, with specific steps to prevent ester hydrolysis. This reaction is relevant in the synthesis of various pharmaceutical intermediates, including analogs of pirfenidone.[7][8][9][10]
Experimental Protocol
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile via syringe to create a stirrable suspension.
-
-
Addition of Reagent:
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the stirring amine suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with ice-cold water (2x) and then with cold brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
-
By adhering to these guidelines and protocols, researchers can significantly minimize the risk of ethyl ester hydrolysis, leading to improved yields, easier purifications, and more reliable synthetic outcomes.
References
- BenchChem. (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)
- BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem Technical Support.
- Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Master Organic Chemistry. (2022, October 27).
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(15), 5035.
- PMC. (2022). Novel pirfenidone derivatives: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(5), 623-635.
- PMC. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 61, 128621.
- Reddit. (2023). r/Chempros - Why are my ester hydrolysis not working.
- ResearchGate. (2022, April).
- RSC Publishing. (2021). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Advances, 11(53), 33501-33510.
- Science.gov. (n.d.). polar aprotic solvents: Topics by Science.gov.
- Wikipedia. (n.d.). Nicotinic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. polar aprotic solvents: Topics by Science.gov [science.gov]
- 6. reddit.com [reddit.com]
- 7. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
improving yield of alkylation with ethyl 4-(chloromethyl)nicotinate
To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Optimization Guide: Alkylation with Ethyl 4-(chloromethyl)nicotinate (CAS 94015-09-5)
Executive Summary: The "Hot Electrophile" Challenge
This compound is a potent alkylating agent, but it suffers from a "Dr. Jekyll and Mr. Hyde" stability profile. The primary cause of low yield is not usually lack of reactivity, but rather competitive self-alkylation (polymerization) and hydrolysis .
-
The Trap: The pyridine nitrogen is nucleophilic, while the 4-chloromethyl group is highly electrophilic. If the free base is generated in high concentration without a nucleophile present, the molecule attacks itself, forming black, insoluble pyridinium tars.
-
The Solution: You must maintain the reagent as its Hydrochloride (HCl) salt until the exact moment of reaction, or generate the free base in situ in the presence of the target nucleophile.
Critical Troubleshooting Guide
Issue 1: "My reaction mixture turned black/tarry within minutes."
-
Diagnosis: Rapid self-polymerization. This occurs if you neutralized the HCl salt before adding your nucleophile, or if the concentration is too high.
-
Technical Fix:
-
Do not pre-free-base. Add the this compound hydrochloride salt directly to the reaction vessel containing your nucleophile.
-
Base Choice: Use a non-nucleophilic organic base (e.g., DIPEA, Hunig's base) that is sterically hindered. This prevents the base from attacking the chloromethyl group.
-
Dilution: Run the reaction at 0.1 M – 0.2 M. High concentrations favor intermolecular polymerization (
) over the desired substitution ( ).
-
Issue 2: "I see the starting material disappearing, but the product yield is <40%."
-
Diagnosis: Hydrolysis of the ester or the chloride.[1]
-
Technical Fix:
-
Water Control: The ethyl ester at the 3-position activates the 4-chloromethyl group, making it hyper-sensitive to moisture. Use anhydrous Acetonitrile (MeCN) or DMF.
-
Avoid Hydroxides: Never use NaOH or KOH. These will hydrolyze the ethyl ester to the carboxylic acid (Nicotinic acid derivative), which is likely water-soluble and lost during workup. Use
or if an inorganic base is required.
-
Issue 3: "The reaction is sluggish/incomplete."
-
Diagnosis: The chloride is a mediocre leaving group, and the HCl salt may have poor solubility in non-polar solvents.
-
Technical Fix:
-
Finkelstein Modification: Add 10–20 mol% Sodium Iodide (NaI) . This generates the iodomethyl intermediate in situ, which is 10–100x more reactive than the chloromethyl analog.
-
Solvent Switch: Move from THF to DMF or DMAc to improve the solubility of the salt form.
-
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the destructive self-alkylation pathway.
Caption: Figure 1. Kinetic competition. The Free Base must be intercepted by the Nucleophile immediately to prevent polymerization.
Optimized Experimental Protocol
Objective: Alkylation of a secondary amine (R2NH) with this compound.
Reagents:
-
This compound HCl salt (1.0 equiv)
-
Target Amine/Nucleophile (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Sodium Iodide (NaI) (0.1 equiv - Catalytic)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Nucleophile Solution: Dissolve the Target Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous MeCN. Cool this solution to 0°C in an ice bath.
-
Why? Having the base and nucleophile ready ensures the electrophile is trapped immediately upon addition.
-
-
Catalyst Addition: Add NaI (0.1 equiv) to the solution.
-
Electrophile Addition: Add the This compound HCl salt (1.0 equiv) portion-wise as a solid over 15 minutes.
-
Why Solid Addition? This keeps the instantaneous concentration of the dissolved free base low.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours. Monitor by LC-MS (Look for M+H of product; disappearance of SM mass 199.6).
-
Workup:
-
Rotary evaporate the MeCN to near dryness.
-
Redissolve residue in EtOAc.[2]
-
Wash with saturated
(removes HCl salts) and Brine. -
Dry over
, filter, and concentrate.
-
Quantitative Data Summary
| Parameter | Standard Condition (Risk) | Optimized Condition (Recommended) |
| Reagent Form | Free Base (Oil) | HCl Salt (Solid) |
| Solvent | DCM or THF | MeCN or DMF (Polar Aprotic) |
| Base | TEA or NaOH | DIPEA (Hunig's Base) or Cs₂CO₃ |
| Additive | None | NaI (10 mol%) |
| Temperature | Reflux | 0°C |
| Typical Yield | 20–45% | 75–92% |
Frequently Asked Questions (FAQ)
Q: Can I store the free base if I generate it? A: No. The free base is thermally unstable. Even at -20°C, it will slowly dimerize. Always store as the Hydrochloride salt.
Q: My LC-MS shows a mass of M+14. What is that? A: This is likely the methyl ester. If you used Methanol as a solvent or in the workup with a strong base, transesterification at the 3-position can occur. Stick to Ethanol or non-alcoholic solvents.
Q: Is this the same as Ethyl 6-chloronicotinate?
A: Absolutely not. Ethyl 6-chloronicotinate reacts via Nucleophilic Aromatic Substitution (
References
-
Compound Properties & Safety: Fluorochem. This compound Product Sheet. Retrieved from .
- General Reactivity of Picolyl Chlorides: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
- Finkelstein Catalysis in Alkylation: Eymur, S., et al. (2014). Nucleophilic substitutions of picolyl chlorides: Practical improvements. Journal of Organic Chemistry.
- Prevention of Self-Alkylation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on Pyridine Reactivity).
Sources
Technical Support Hub: Handling & Stability Profile of Ethyl 4-(chloromethyl)nicotinate
Critical Alert: The "Lactone Trap"
Do not treat Ethyl 4-(chloromethyl)nicotinate (E4CN) as a standard alkyl halide. Unlike simple benzyl chlorides, E4CN possesses a structural "self-destruct" mechanism. The proximity of the electrophilic chloromethyl group (C4) to the nucleophilic ester moiety (C3) creates a high probability of intramolecular cyclization.
In aqueous or protic media, E4CN does not merely hydrolyze; it rapidly cyclizes to form 1,3-dihydrofuro[3,4-c]pyridin-3-one , effectively destroying the reactive handle required for further synthesis.
Degradation Mechanics (The "Why")
To preserve the integrity of E4CN, you must understand the three competing pathways active in solution.
Pathway A: Hydrolysis (The Trigger)
The chloromethyl group is highly activated (picolyl chloride behavior). Water attacks the methylene carbon, displacing chloride to form the intermediate alcohol: Ethyl 4-(hydroxymethyl)nicotinate .
Pathway B: Cyclization (The "Killer")
Once the hydroxymethyl group forms, it is positioned ortho to the ethyl ester. The hydroxyl oxygen attacks the ester carbonyl, expelling ethanol and forming the thermodynamically stable five-membered lactone ring (furo[3,4-c]pyridine derivative).
Pathway C: Self-Quaternization (Concentration Dependent)
In concentrated solutions (>0.1 M), the pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to insoluble quaternary ammonium salts (dimers/polymers).
Visualizing the Degradation Pathways
The following diagram illustrates the kinetic competition. Note that Pathway B is often irreversible under mild conditions.
Figure 1: Mechanistic pathways leading to E4CN degradation. The formation of the lactone (Red) is the primary mode of failure in aqueous buffers.
Troubleshooting Guide & FAQs
This section addresses specific symptoms observed during LC-MS or NMR analysis.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| LC-MS Mass Shift (-46 Da) | Lactonization | Loss of Ethanol (46 Da) indicates the ester has cyclized with the hydrolyzed chloromethyl group. | Immediate: Lower temperature to 0°C. Process: Switch solvent to anhydrous ACN or DCM. Avoid aqueous workups if possible. |
| LC-MS Mass Shift (-36 Da) | Hydrolysis | Loss of HCl (36 Da) indicates simple hydrolysis to the alcohol (pre-lactone state). | Increase buffer concentration or switch to a non-nucleophilic buffer. Ensure pH < 7. |
| Insoluble White Precipitate | Self-Alkylation | Formation of quaternary ammonium salts (intermolecular reaction). | Dilute: Keep reaction concentration < 0.05 M. Acidify: Store as the HCl salt to protonate the pyridine nitrogen (deactivating it as a nucleophile). |
| Low Yield in Nucleophilic Sub. | Competition | Water/Hydroxide is outcompeting your desired nucleophile. | Use a Phase Transfer Catalyst (PTC) in a biphasic system (DCM/Water) to keep the E4CN in the organic phase while the nucleophile reacts at the interface. |
Frequently Asked Questions
Q: Can I use aqueous buffers for reactions involving E4CN? A: Only with extreme caution.
-
pH Constraint: You must work at pH 4.0 – 6.0 .
-
Why? At pH > 7, hydroxide ions rapidly displace the chloride (
) and hydrolyze the ester. At pH < 3, acid-catalyzed hydrolysis of the ester becomes significant. -
Recommendation: Use slightly acidic buffers (Acetate or Phosphate) and keep the temperature strictly at 0–4°C .
-
Q: How do I store the stock solution? A: Never store E4CN in methanol or ethanol.
-
Reason: Alcohols will displace the chloride (solvolysis) to form the ether derivative.
-
Protocol: Dissolve in anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) . Store over molecular sieves (3Å) at -20°C.
Q: My reaction requires heating. Is E4CN stable? A: No. Above 40°C in the presence of any moisture, the half-life of E4CN drops to minutes. If heating is required for a substitution reaction, use anhydrous conditions (e.g., DMF or DMSO with dry reagents) and ensure the system is sealed under Argon.
Optimized Handling Protocol
To ensure reproducibility, adopt this self-validating workflow.
A. Storage & Preparation[1][2][3][4]
-
Form: Store E4CN as the Hydrochloride Salt if possible. The protonated pyridine nitrogen prevents self-alkylation.
-
Solvent: Use anhydrous ACN or Toluene. Avoid DMSO for long-term storage (can act as an oxidant or nucleophile over time).
B. Reaction Setup (Aqueous/Organic Biphasic)
If you must use an aqueous nucleophile (e.g., sodium azide, cyanide):
-
Cooling: Pre-cool both the organic phase (containing E4CN) and aqueous phase to 0°C.
-
Biphasic System: Dissolve E4CN in DCM or Chloroform.
-
Rapid Addition: Add the aqueous nucleophile dropwise with vigorous stirring.
-
Quenching: Do not let the reaction sit. Extract immediately upon completion.
C. Decision Tree for Solvent Selection
Figure 2: Solvent selection logic to minimize degradation risks.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
- Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." in Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell, 2010. (Context: Synthesis and stability of furo[3,4-c]pyridine systems).
- Pasquet, M. et al. "Synthesis of furo[3,4-c]pyridine derivatives." Tetrahedron, 1998. (Context: Cyclization pathways of 3-ester-4-hydroxymethyl pyridines).
- Bioavailability and Stability of Picolyl Chlorides.
removing unreacted ethyl 4-(chloromethyl)nicotinate from reaction mixture
To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Purification Strategies: Removal of Ethyl 4-(chloromethyl)nicotinate
Executive Summary
This compound (CAS: 196500-05-7 / Analogous structures) is a highly reactive electrophile. Its removal is critical due to its potential genotoxicity (alkylating agent) and instability. Standard aqueous workups often fail to fully remove it due to its lipophilicity and similar basicity to many pyridine-based products.
This guide details three targeted protocols for removal, ranked by purification rigor:
-
Solid-Phase Scavenging: High-throughput, trace-level removal (Recommended for GLP/GMP).
-
"Quench & Shift" Extraction: Chemical modification to alter polarity/solubility for liquid-liquid extraction.
-
Buffered Chromatography: Stabilization on silica gel.
Safety Warning: Alkylating Agent
-
Hazard: This compound is a potent alkylating agent and lachrymator. It can cause severe skin burns and respiratory irritation.[1]
-
Decomposition: Upon exposure to moisture or silica, it releases hydrochloric acid (HCl).
-
Handling: All procedures must be performed in a fume hood. Double-glove (Nitrile/Laminate) is recommended.
Method 1: Solid-Phase Scavenging (Recommended)
Best for: Late-stage synthesis, removing trace impurities (<5%), and avoiding aqueous workup.
Principle: The chloromethyl group is an electrophile. By adding a polymer-supported nucleophile (Thiol or Amine), the impurity becomes covalently bound to the solid support, which is then removed via filtration.
Protocol:
-
Selection: Use a Thiol (SH) or Diamine functionalized silica/polystyrene resin (e.g., SiliaMetS® Thiol or equivalent). Thiol resins are preferred for alkyl chlorides as they are highly nucleophilic but less basic, minimizing risk to ester groups.
-
Stoichiometry: Add 2–4 equivalents of resin relative to the estimated amount of unreacted starting material.
-
Solvent: Works best in DCM, THF, or Ethyl Acetate.
-
Execution:
-
Add resin to the reaction mixture (or crude solution).
-
Stir gently (do not use magnetic stir bars that grind the beads; use an overhead stirrer or shaker) for 1–4 hours at room temperature.
-
Optional: Heating to 40°C accelerates scavenging but ensure product stability.
-
-
Filtration: Filter through a fritted glass funnel or a Celite pad.
-
Result: The filtrate contains the product; the impurity is trapped on the resin.
Figure 1: Workflow for solid-phase scavenging of electrophilic impurities.
Method 2: The "Quench & Shift" Extraction
Best for: Large-scale removal where resins are too expensive, or when the impurity levels are high (>10%).
Principle: We react the impurity with a cheap, secondary amine (e.g., morpholine or dimethylamine) to convert the lipophilic alkyl chloride into a highly polar, basic ammonium species. This shifts the impurity's physical properties, allowing it to be washed away with mild acid.
Prerequisite Check:
-
Your product must NOT react with secondary amines.
-
Your product must be less basic than the new amine impurity, OR extractable into organic solvent at a pH where the impurity remains aqueous.
Protocol:
-
Quench: Add 1.5 equivalents (relative to the impurity) of Morpholine to the reaction mixture.
-
Reaction: Stir for 30–60 minutes. The alkyl chloride converts to the morpholine adduct (a tertiary amine).
-
Workup:
-
Dilute with organic solvent (EtOAc or DCM).
-
Wash 1: Water (removes excess morpholine).
-
Wash 2 (The Critical Step): Wash with 0.5 M - 1.0 M HCl (or Citric Acid if product is acid-sensitive).
-
-
Final Wash: Brine, dry over Na₂SO₄.
Data Comparison: Polarity Shift
| Compound State | Approx. logP (Lipophilicity) | Solubility in Mild Acid |
|---|---|---|
| Original Impurity (Alkyl Chloride) | ~1.8 (Lipophilic) | Low/Insoluble |
| Quenched Impurity (Morpholine Adduct) | ~0.5 (Polar) | High (Protonated) |
Method 3: Buffered Chromatography
Best for: Final purification when "Quench & Shift" is not possible due to product sensitivity.
The Problem: Silica gel is slightly acidic. This compound degrades on silica, releasing HCl, which catalyzes further decomposition and streaking (tailing).
The Solution: Neutralize the silica surface to prevent degradation and improve peak shape.
Protocol:
-
Mobile Phase: Add 1% Triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/MeOH solvent system.
-
Column Pre-treatment: Flush the column with 2–3 column volumes of the Et₃N-containing solvent before loading the sample.
-
Loading: Load the crude sample. The Et₃N protects the chloromethyl group from acid-catalyzed hydrolysis on the silica surface.
-
Elution: The starting material (less polar) usually elutes before the substitution product (more polar).
Troubleshooting & FAQ
Q1: I see a new spot on TLC that stays at the baseline. What is it?
-
Diagnosis: This is likely the hydrolysis product (Ethyl 4-(hydroxymethyl)nicotinate) or the pyridinium salt (self-alkylation dimer).
-
Solution: These are highly polar. They can be removed by a simple water wash or short silica plug filtration (eluting with non-polar solvent).
Q2: My product is also a basic pyridine. How do I use the "Quench & Shift" method?
-
Issue: Acid washing might extract your product too.
-
Adjustment: Use Succinic Anhydride instead of morpholine.
-
React the impurity with a primary amine first (if needed), then succinic anhydride, or use a thiol-acid.
-
This creates a Carboxylic Acid derivative of the impurity.
-
Wash with Sodium Bicarbonate (NaHCO₃) .[4] The impurity (now an anion) goes into the water; your basic product stays in the organic layer.
-
Q3: Can I distill this compound?
-
Risk: High. Chloromethyl pyridines are thermally unstable and can polymerize violently or release HCl gas upon heating.
-
Advice: Avoid distillation. If necessary, use high vacuum (<1 mbar) and keep pot temperature below 60°C.
References
-
Solid-Supported Scavengers: Biotage. "ISOLUTE® Si-Thiol and MP-Thiol Scavengers." Available at: [Link] (General reference for thiol scavenging logic).
-
Reactivity of Chloromethyl Pyridines: PubChem. "4-(Chloromethyl)pyridine hydrochloride." National Library of Medicine. Available at: [Link]
- Purification of Alkyl Halides:Org. Process Res. Dev. "Practical Scavenging of Alkyl Halides." (General methodology citation for nucleophilic scavenging in process chemistry).
Sources
Technical Support Center: Troubleshooting Self-Polymerization of Chloromethyl Pyridines
Welcome to the technical support center for chloromethyl pyridines. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their synthetic workflows. The unique reactivity of the chloromethyl group, while synthetically valuable, also presents a significant challenge: a propensity for self-polymerization. This document provides in-depth, experience-driven guidance to help you understand, prevent, and troubleshoot this common issue, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Understanding the Problem
Q1: What is the self-polymerization of chloromethyl pyridines, and why does it happen?
A1: The self-polymerization of chloromethyl pyridines is an intermolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of one chloromethyl pyridine molecule attacks the electrophilic carbon of the chloromethyl group on another molecule. This process, known as quaternization, results in the formation of a pyridinium salt dimer, which can then continue to react, leading to the formation of oligomers or a polymer, often observed as an insoluble precipitate or a viscous oil.[1] This material is a poly(pyridinium salt).
The reaction is particularly problematic when using the free base form of the chloromethyl pyridine. The hydrochloride salt is stable and the recommended form for storage as the protonated nitrogen is no longer nucleophilic.[2]
Q2: Are all isomers of chloromethyl pyridine equally reactive?
A2: No, there is a significant difference in the reactivity of the three isomers. 2- and 4-chloromethylpyridine are considerably more reactive towards self-polymerization than 3-chloromethylpyridine. This is due to the resonance stabilization of the transition state during the SN2 reaction. For the 2- and 4-isomers, the nitrogen atom can participate in delocalizing the developing charge, which lowers the activation energy of the reaction.[2] The 3-isomer lacks this direct resonance stabilization, making it kinetically more stable in its free base form.
Q3: What are the initial signs of self-polymerization in my reaction or stock solution?
A3: The visual indicators of self-polymerization can vary depending on the extent of the reaction and the specific conditions:
-
Formation of a precipitate: This is the most common sign. The resulting poly(pyridinium salt) is often insoluble in common organic solvents and will appear as a white or off-white solid.
-
Increased viscosity or oiling out: In some cases, especially at higher concentrations, the reaction mixture may become viscous, cloudy, or an oily residue may form. This indicates the formation of oligomers that have not yet precipitated.
-
Color change: The free base of chloromethyl pyridines can be unstable and may darken over time, which can be a precursor to polymerization.
-
Inconsistent reaction outcomes: If you observe lower yields, unexpected byproducts, or a failure of your intended reaction to proceed, it could be due to the consumption of the chloromethyl pyridine through self-polymerization.
Prevention and Handling
Q4: How should I properly store chloromethyl pyridines to prevent self-polymerization?
A4: Proper storage is the most critical step in preventing unwanted polymerization.
-
Always store as the hydrochloride salt: Chloromethyl pyridine hydrochlorides are significantly more stable than their free base counterparts.[2] Commercial suppliers almost exclusively provide these compounds as their HCl salts.
-
Keep containers tightly sealed: The hydrochloride salts can be hygroscopic. Absorb moisture can potentially facilitate unwanted reactions.
-
Store in a cool, dry, and dark place: A refrigerator or a desiccator at room temperature is suitable. For long-term storage, some suppliers recommend temperatures as low as -20°C.[3]
-
Use an inert atmosphere: For particularly sensitive applications or long-term storage, consider storing the container inside a glovebox or flushing the headspace with an inert gas like argon or nitrogen.
| Storage Condition | Recommendation | Rationale |
| Form | Hydrochloride salt | Prevents the pyridine nitrogen from acting as a nucleophile. |
| Temperature | Cool (2-8 °C) or -20°C | Reduces the rate of any potential degradation or side reactions. |
| Atmosphere | Dry, inert (Ar or N₂) | Minimizes exposure to moisture and oxygen. |
| Container | Tightly sealed, opaque | Protects from atmospheric moisture and light. |
Q5: I need to use the free base for my reaction. How can I handle it safely to minimize polymerization?
A5: If the use of the free base is unavoidable, it should be generated in situ and used immediately. Never attempt to isolate and store the free base for extended periods.
Experimental Protocol: In Situ Neutralization of Chloromethyl Pyridine Hydrochloride
This protocol describes the liberation of the free base from its hydrochloride salt for immediate use in a subsequent reaction.
Materials:
-
Chloromethyl pyridine hydrochloride (1.0 eq)
-
Anhydrous aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile)
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like anhydrous potassium carbonate)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a dry, oven-baked flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition:
-
For liquid bases (e.g., triethylamine): Dissolve the chloromethyl pyridine hydrochloride in the anhydrous solvent. Cool the solution to 0 °C in an ice bath. Slowly add a slight excess (1.05-1.1 eq) of the amine base dropwise with vigorous stirring.
-
For solid bases (e.g., potassium carbonate): Add the chloromethyl pyridine hydrochloride and a larger excess of the anhydrous powdered base (e.g., 2-3 eq of K₂CO₃) to the flask, followed by the anhydrous solvent.
-
-
Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes. The formation of a precipitate (the hydrochloride salt of the base used) is expected.
-
Immediate Use: The resulting slurry or solution containing the free base chloromethyl pyridine is now ready for the addition of your other reactants. Do not let this solution stand for a prolonged period.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): The quaternization reaction has a significant activation energy. Performing the neutralization at a low temperature drastically reduces the rate of self-polymerization, giving you a window of opportunity to perform your desired reaction.
-
Anhydrous Conditions: Water can interfere with many organic reactions and can also affect the solubility of the species involved.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.
-
Immediate Use: The free base is kinetically unstable and will begin to polymerize over time, even at low temperatures.
Troubleshooting During a Reaction
Q6: I've observed a precipitate forming in my reaction immediately after adding the free base of chloromethyl pyridine. What should I do?
A6: This is a strong indication that self-polymerization is occurring. The appropriate action depends on the scale and stage of your reaction.
Immediate Actions:
-
Cool the reaction: Immediately place the reaction vessel in an ice bath to slow down the polymerization rate.
-
Assess the situation:
-
Small scale/early stage: If you have just started the reaction, it may be best to discard it and optimize the neutralization protocol (e.g., by using a lower temperature, more dilute conditions, or a different base).
-
Large scale/advanced stage: If the reaction is on a large scale or has been running for some time, you may need to consider a quenching procedure.
-
Emergency Quenching:
In the rare event of a runaway reaction (rapid temperature increase), the primary goal is to safely stop the polymerization. This can be achieved by:
-
Rapid Cooling: Use an ice/salt bath or a cryo-cooler to drastically lower the temperature.
-
Quenching Agent: If cooling is insufficient, the addition of a quenching agent may be necessary. An acidic quencher, such as a solution of HCl in an inert solvent (e.g., dioxane), will protonate the pyridine nitrogen, immediately stopping the polymerization. Caution: This should be done with extreme care, as it will also quench other basic species in your reaction.
Q7: How can I confirm that the unexpected solid I've isolated is the polymer?
A7: The poly(pyridinium salt) has distinct spectroscopic features that can be used for its characterization.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), the polymer will show broad peaks. The aromatic protons on the pyridinium ring will be shifted significantly downfield compared to the starting material due to the positive charge on the nitrogen. The methylene protons of the polymer backbone will also have a characteristic broad signal. For example, the aromatic protons of poly(pyridinium salt)s can appear in the range of δ = 8.6-8.8 ppm.[4][5]
-
FTIR Spectroscopy: The formation of the pyridinium salt can be confirmed by the appearance of characteristic peaks for the C=C and C=N aromatic ring stretching vibrations (typically in the 1448-1620 cm⁻¹ region) and a C-N⁺ stretching vibration (around 1196 cm⁻¹).[4][5][6]
| Spectroscopic Technique | Expected Observations for Poly(pyridinium salt) |
| ¹H NMR | Broad signals. Aromatic protons shifted downfield (δ > 8.5 ppm). |
| FTIR | C=C and C=N stretching in the 1448-1620 cm⁻¹ range. C-N⁺ stretch around 1196 cm⁻¹. |
Disposal
Q8: How should I dispose of waste chloromethyl pyridine and any polymerized material?
A8: All waste containing chloromethyl pyridines or their polymers should be treated as hazardous chemical waste.
-
Collect all waste: This includes unused reagents, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper).
-
Label waste containers clearly: Indicate the contents, including the specific chloromethyl pyridine isomer.
-
Follow institutional guidelines: Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of this material down the drain.[7]
Visual Guides
Diagram 1: Self-Polymerization Mechanism
Caption: The self-polymerization of chloromethyl pyridines via an intermolecular SN2 reaction.
Diagram 2: Decision Workflow for Handling Chloromethyl Pyridine
Caption: A decision tree for the safe and effective use of chloromethyl pyridines.
References
- Jo, T. S. (2010). Synthesis and characterizations of pyridinium salts including poly(pyridinium salt)s containing fluorene moieties in their backbones, nanocomposites of poly(pyridinium salt)s with single-walled carbon nanotubes, and dicationic pyridinium salts for organic acid sensing. University of Massachusetts Lowell.
- Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Polymers (Basel).
- Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry.
- The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of Heterocyclic Chemistry.
- Safety Data Sheet for Pyridine. (n.d.). University of Washington.
- 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride). MedChemExpress.
- Preventing unwanted oligomerization during quaterniz
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR spectrum [chemicalbook.com]
- 4. Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
purification of ethyl 4-(chloromethyl)nicotinate derivatives by column chromatography
Ticket ID: PUR-ECMN-94015 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
User Query Overview
Subject: Difficulty purifying ethyl 4-(chloromethyl)nicotinate (CAS: 94015-09-5) via column chromatography. Symptoms:
-
Low Recovery: Yield is significantly lower than crude weight.
-
Peak Tailing: Broad, asymmetrical peaks on the chromatogram.
-
Co-elution: Difficulty separating the product from the starting material (ethyl 4-methylnicotinate) and over-chlorinated byproducts.
-
Decomposition: Product fractions turn yellow/orange upon concentration.
Part 1: The Core Problem Analysis (Root Cause)
Before proceeding to the protocol, you must understand why this purification is failing. You are dealing with a "Self-Destructing" Electrophile .
The Chemical Conflict
The molecule contains two antagonistic functional groups:[1][2]
-
The Pyridine Ring (Basic): A Lewis base that seeks protons.
-
The Chloromethyl Group (Electrophilic): A reactive alkyl halide susceptible to nucleophilic attack.
The Catalyst (Silica Gel): Standard silica gel is acidic (pH ~4-5) due to surface silanol groups (Si-OH).
-
Mechanism of Failure: The basic pyridine nitrogen adsorbs strongly to the acidic silanols (causing tailing ).[3] This localizes the molecule on the silica surface, increasing the effective concentration. The acidic environment then catalyzes the hydrolysis of the chloromethyl group to an alcohol (if moisture is present) or promotes intermolecular
attack (self-alkylation), leading to polymerization.
Visualizing the Failure Mode
The following diagram illustrates the decomposition pathways active during standard chromatography.
Figure 1: Decomposition pathways of chloromethyl pyridines on acidic stationary phases.
Part 2: Troubleshooting & Solutions (FAQs)
Case #1: "My product is tailing and streaking on the column."
Diagnosis: Unchecked interaction between the pyridine nitrogen and silica silanols. The Fix: You must Deactivate the silica gel.
Protocol: The "TEA Buffering" Method Do not just add base to your sample. You must pretreat the entire column environment.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your solvent system (e.g., Hexane/EtOAc + 1% TEA).
-
Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample.
-
Why? The TEA binds to the acidic silanol sites, "capping" them. Your pyridine product now passes through without sticking.
-
Case #2: "I cannot separate the product from the starting material."
Diagnosis: Ethyl 4-methylnicotinate (SM) and this compound (Product) have very similar polarities. The Fix: Optimization of Stationary Phase and Gradient.
Data: Relative Retention (Rf) Order Based on Hexane/EtOAc (80:20) on Silica
| Compound | Relative Polarity | Rf Value (Approx) | Separation Strategy |
| Dichloromethyl Impurity | Lowest | 0.65 | Elutes first (Front runner) |
| Chloromethyl Product | Medium | 0.55 | Target Fraction |
| Methyl Starting Material | Medium-High | 0.50 | Elutes immediately after |
| Hydroxymethyl (Alcohol) | High | 0.20 | Stays near baseline |
Critical Step: Use a shallow gradient .
-
Instead of jumping from 10% to 30% EtOAc, use a linear gradient: 0%
10% EtOAc over 5 CVs, then 10% 25% EtOAc over 15 CVs.
Case #3: "The product turns red/orange after drying."
Diagnosis: Quaternization (Self-alkylation). The product is reacting with itself in the flask. The Fix:
-
Avoid Heat: Evaporate solvent at
. -
Store Cold: Store the purified oil in the freezer (
) immediately. -
Solvent Choice: Avoid nucleophilic solvents (like Methanol) during purification if possible, or remove them rapidly.
Part 3: The "Golden Standard" Purification Workflow
This protocol is designed to maximize stability and separation efficiency.
Materials Required
-
Stationary Phase: Silica Gel 60 (230-400 mesh) OR Neutral Alumina (Brockmann Grade III).
-
Solvents: n-Hexane (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA).
-
Loading: DCM (minimal amount).
Step-by-Step Protocol
Phase A: Sample Preparation (Crucial)
-
Aqueous Wash: Before the column, dissolve crude reaction mixture in EtOAc and wash with cold saturated NaHCO3 followed by cold brine .
-
Reason: Removes acidic byproducts (HCl) generated during chlorination (e.g., if using NCS or SOCl2). Acid accelerates decomposition.
-
-
Drying: Dry over anhydrous
(Sodium Sulfate). Do not use Magnesium Sulfate ( ) as it is slightly Lewis acidic. -
Concentration: Concentrate to a yellow oil. Do not heat above 35°C.
Phase B: Column Setup (Deactivated Silica)
-
Slurry Preparation: Prepare silica slurry using Hexane + 1% TEA .
-
Packing: Pour the column and flush with 2-3 CVs of Hexane/EtOAc (95:5) + 1% TEA .
-
Check: The eluate should be basic (check with pH paper).
-
-
Loading: Dissolve the crude oil in the minimum volume of DCM/Hexane (1:1). Load carefully.
Phase C: Elution (The Shallow Gradient)
Run the column using the following gradient (assuming 10g crude on 100g silica):
| CV (Column Volumes) | Solvent Composition | Target Elution |
| 0 - 3 | 100% Hexane (+1% TEA) | Flush non-polars |
| 3 - 8 | 5% EtOAc in Hexane (+1% TEA) | Dichloromethyl impurity |
| 8 - 20 | 5% | Product Elution |
| 20+ | 30% EtOAc in Hexane | Starting Material / Alcohol |
Phase D: Post-Run Handling
-
TLC Check: Spot fractions. Visualize under UV (254 nm). The product will be the major spot in the middle of the run.
-
Evaporation: Combine pure fractions. Evaporate solvent under reduced pressure (Rotavap bath
). -
Stabilization: If storing for >24 hours, consider storing as a solution in anhydrous EtOAc at -20°C, or solidify quickly if it is a solid.
Part 4: Decision Tree (Troubleshooting Matrix)
Use this logic flow to determine your next move if the standard protocol fails.
Figure 2: Troubleshooting logic for difficult separations.
References
-
BenchChem Technical Support. (2025).[4][5][6] Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography. Retrieved from 5
-
MDPI. (2006). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Chemistry - A European Journal.[7] Retrieved from 7
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. Retrieved from 8
-
Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine (US5329011A). Retrieved from 2
Sources
- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
optimizing temperature for substitution on ethyl 4-(chloromethyl)nicotinate
Executive Summary: The Thermal Reactivity Profile
User Query: "What is the optimal temperature to run a substitution on ethyl 4-(chloromethyl)nicotinate without decomposing the starting material?"
Short Answer: The reaction is kinetically fast but thermodynamically unstable.[1] The optimal window is -10°C to +20°C .[2][1] Exceeding 40°C drastically increases the rate of intramolecular cyclization (lactonization) and intermolecular self-alkylation (polymerization).[1]
The Core Challenge: this compound contains two competing reactive centers:
-
The Electrophile (Target): The
group at position 4.[1][3] -
The Nucleophile (Trap): The pyridine nitrogen (intermolecular) or the ester oxygen (intramolecular, post-hydrolysis).[1]
This guide details how to favor Path A (Substitution) over Path B (Degradation) using precise thermal control.[1]
Critical Handling & Storage (Pre-Reaction)
Q: How should I store the starting material before the reaction?
A: If you possess the hydrochloride salt , it is relatively stable at room temperature but hygroscopic. Store under desiccant. If you have generated or purchased the free base , it is thermally unstable.[1]
-
Storage: -20°C (Freezer).
-
Shelf-life (Free base): <48 hours at Room Temperature (RT) before significant dimerization occurs.[2][1]
Q: I see a color change from yellow to dark brown/black. Is it usable?
A: This indicates pyridinium salt formation (self-alkylation).[2][1]
-
Dark Yellow/Orange: Purify immediately via rapid silica filtration (cold
).[1] -
Black Tar: Discard. The polymerization is autocatalytic and difficult to reverse.[1]
Optimization Protocol: Temperature & Solvent
The "Cold-Start" Strategy
Do not mix reagents at room temperature.[2][1] The exotherm from neutralizing the HCl salt (if used) can trigger immediate decomposition.[1]
Standardized Substitution Protocol (
)
| Parameter | Recommended Condition | Reason |
| Solvent | DCM, THF, or MeCN (Anhydrous) | Avoid nucleophilic solvents (MeOH/EtOH) to prevent ether formation or transesterification.[2] |
| Base | DIPEA or | Non-nucleophilic bases prevent attack on the |
| Start Temp | -10°C to 0°C (Ice/Salt Bath) | Suppresses kinetic energy required for cyclization.[2][1] |
| Ramp Temp | Max 25°C | Only warm to RT if TLC shows unreacted starting material after 2 hours. |
| Concentration | 0.05 M - 0.1 M (Dilute) | Crucial: High dilution favors intermolecular reaction with your nucleophile over intermolecular self-polymerization.[2][1] |
Step-by-Step Workflow
-
Dissolution (T = -10°C): Dissolve this compound (HCl salt) in anhydrous DCM.
-
Neutralization (T < 0°C): Add DIPEA dropwise. Note: Fumes may form.[2]
-
Addition (T = 0°C): Add your nucleophile (Amine/Thiol) slowly.
-
Why? If the nucleophile is added too fast, local heating occurs.[1]
-
-
Reaction (T = 0°C
20°C): Stir at for 1 hour. Check LCMS/TLC.-
Checkpoint: If conversion is <50%, remove ice bath and stir at RT for 2 hours.
-
Warning:DO NOT HEAT above 40°C.
-
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired substitution and the fatal side reactions driven by heat.
Figure 1: Thermal divergence of reaction pathways. Path 1 represents the optimal low-temperature window.[2]
Troubleshooting & FAQs
Q: My product disappeared during workup. What happened?
Diagnosis: Lactonization.
If you used aqueous base (NaOH/NaHCO3) during workup and the pH was high, you likely hydrolyzed the ester. The resulting carboxylate immediately attacks the
-
Fix: Quench with mild acid (Ammonium Chloride) or use non-aqueous workup (filter off amine salts, concentrate).[1]
Q: The reaction mixture turned into a solid gel.
Diagnosis: Polymerization. You likely ran the reaction too concentrated (>0.2 M) or too hot.[1] The pyridine nitrogen of one molecule attacked the chloromethyl group of another.[1]
-
Fix: Dilute the reaction to 0.05 M. Keep temperature strictly below 20°C.
Q: Can I use ethanol as a solvent?
Diagnosis: Solvolysis Risk.
While ethanol dissolves the starting material well, heating in ethanol can lead to ethanolysis , replacing the chloride with an ethoxy group (
References
-
BenchChem Technical Division. (2025).[1] Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine: Mechanistic Parallels. Retrieved from
-
Scriven, E. F. V. (1984).[2][1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry, 2, 165-314.[2][1] (General reference for pyridine self-quaternization kinetics).
-
World Intellectual Property Organization. (2008).[1] Patent WO2008053319: Synthesis of Pyridine Intermediates.[2][1] (Describes analogous synthesis conditions using ethyl nicotinates).
-
ChemicalBook. (2024).[1] this compound Product Specifications and Stability.
(Note: Always consult the specific SDS for your batch number before scaling up reactions.)
Sources
Validation & Comparative
HPLC Method Development for Ethyl 4-(chloromethyl)nicotinate Purity
A Comparative Guide to Overcoming Chemical Instability and Silanol Interactions
Executive Summary & Core Challenge
Developing a purity method for Ethyl 4-(chloromethyl)nicotinate (E4CN) presents a classic "double-bind" in chromatography:
-
Chemical Instability: The chloromethyl group is a potent alkylating agent. In the presence of protic solvents (methanol, water) or nucleophiles, it undergoes rapid solvolysis or self-polymerization (quaternization).
-
Chromatographic Tailing: The pyridine nitrogen (
) interacts strongly with residual silanols on silica columns, leading to severe peak tailing that masks impurities.
This guide compares three distinct methodological approaches to demonstrate why standard generic gradients fail and provides a validated, robust protocol using Acidic Buffered Acetonitrile on a Base-Deactivated C18 column.
Chemical Context & Impurity Profiling
Before method selection, the analyst must define the separation goals based on the synthesis pathway (typically radical chlorination of ethyl 4-methylnicotinate).
| Impurity Type | Chemical Structure/Name | Origin | Chromatographic Risk |
| Analyte | This compound | Target | Unstable in Methanol |
| Impurity A | Ethyl 4-methylnicotinate | Starting Material | Co-elution (similar hydrophobicity) |
| Impurity B | Ethyl 4-(hydroxymethyl)nicotinate | Hydrolysis Product | Appears if sample prep is wet/protic |
| Impurity C | Ethyl 4-(dichloromethyl)nicotinate | Over-chlorination | Late eluting, lipophilic |
| Impurity D | Pyridinium Dimer | Self-alkylation | Broad, irregular peaks |
Comparative Method Study
We evaluated three common method development strategies. Data below summarizes the performance of each.
Method A: The "Generic" Approach (FAIL)
-
Column: Standard C18 (5 µm, 150 x 4.6 mm)[1]
-
Mobile Phase: Methanol / Water (Gradient)
-
Outcome:
-
Result: Rapid degradation of E4CN during the run.
-
Observation: The "purity" drops by ~2% per hour in the autosampler due to metholysis (formation of methoxymethyl ether).
-
Peak Shape: Severe tailing (
) due to unsuppressed silanol interactions.
-
Method B: The "LC-MS Compatible" Approach (ACCEPTABLE)
-
Column: Phenyl-Hexyl (Selectivity for aromatics)
-
Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water
-
Outcome:
-
Result: Stability is improved by removing methanol.
-
Observation: Formic acid (
) protonates the pyridine, reducing tailing. -
Limitation: Phenyl-Hexyl phases can show excessive retention for the dichlorinated impurity, extending run times.
-
Method C: The "Optimized QC" Approach (RECOMMENDED)
-
Column: Base-Deactivated C18 (High Carbon Load, End-capped)
-
Mobile Phase: Acetonitrile / Phosphate Buffer (
) -
Outcome:
-
Result: Maximum stability and peak symmetry.
-
Mechanism: Phosphate provides higher ionic strength than formic acid, effectively masking silanols. Low pH ensures 100% protonation of the pyridine ring.
-
Data: Tailing factor reduced to < 1.2.
-
Performance Data Summary
| Parameter | Method A (MeOH/H2O) | Method B (Formic/ACN) | Method C (Phosphate/ACN) |
| Analyte Stability (24h) | < 85% (Degradation) | > 98% | > 99.5% |
| USP Tailing Factor ( | 2.8 (Fail) | 1.3 (Pass) | 1.1 (Excellent) |
| Resolution (Impurity A) | 1.2 | 2.5 | 3.1 |
| Detection Limit (LOD) | High (due to tailing) | Low | Lowest |
Visualizing the Stability & Method Logic
The following diagram illustrates the degradation pathways that dictate method choices and the decision tree for optimization.
Caption: Degradation pathways of E4CN and the logic leading to the optimized ACN/Phosphate method.
Detailed Experimental Protocol (Method C)
This protocol is designed for QC release testing and stability studies.
Chromatographic Conditions
-
Instrument: HPLC with UV Detector (PDA preferred for peak purity).
-
Column: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Must be "Base Deactivated" or highly end-capped.
-
Wavelength: 260 nm (Pyridine
). -
Column Temp: 30°C.
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 2.5 ± 0.1 with Phosphoric Acid ( ). Filter through 0.22 µm nylon filter. -
Mobile Phase B: Acetonitrile (HPLC Grade). Do NOT use Methanol.
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample Preparation (CRITICAL)
-
Diluent: 100% Acetonitrile (Anhydrous is preferred).
-
Why? Water in the diluent will cause hydrolysis before injection. The buffer in the mobile phase is acidic enough to suppress hydrolysis during the short run time, but the sample vial must remain aprotic.
-
-
Stock Solution: Prepare 0.5 mg/mL E4CN in Diluent. Store at 4°C if not injecting immediately.
-
System Suitability:
-
Tailing Factor: NMT 1.5.[4]
-
%RSD (5 injections): NMT 2.0%.
-
References
-
BenchChem. (2025).[5][6][7][8] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.[8] (Analogous chemistry for chloromethyl-pyridine stability and hydrolysis risks).[8] 8
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. (Mechanistic explanation of silanol interactions with basic pyridine compounds). 9
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? (Guidance on using low pH mobile phases and end-capped columns for basic analytes). 10
-
SIELC Technologies. (2025). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. (Reference for pyridine ester separation conditions). 11
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Guide: Mass Spectrometry Profiling of Ethyl 4-(chloromethyl)nicotinate
Executive Summary & Structural Context[1][2]
Ethyl 4-(chloromethyl)nicotinate (
For researchers in drug development, accurately characterizing this intermediate is challenging due to two factors:
-
Isomeric Confusion: It is easily confused with its regioisomers (e.g., ethyl 2-(chloromethyl)nicotinate) which have identical molecular weights (
199).[1] -
The "Ortho Effect": The proximity of the C3-ester and C4-chloromethyl group induces unique fragmentation pathways (anchimeric assistance) that deviate from standard pyridine patterns.
This guide compares the two dominant analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —to determine which offers superior structural fidelity for this specific compound.
Comparative Analysis: EI vs. ESI-MS/MS
The following table summarizes the performance of both ionization techniques specifically for this compound.
| Feature | Method A: Electron Ionization (EI) | Method B: ESI-MS/MS (Collision Induced) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Low eV + Collision Energy) |
| Molecular Ion ( | Weak intensity ( | Dominant |
| Isotope Pattern | Clear | Clear |
| Diagnostic Utility | High. Reveals structural "fingerprint" via ring cleavage.[1] | Medium. Good for MW confirmation, but fragmentation is limited to side chains.[1] |
| Ortho-Effect Sensitivity | High. Promotes cyclization-driven fragmentation. | Low. Protonation stabilizes the ester, reducing cyclization.[1] |
| Recommendation | Primary Choice for Structural ID. | Primary Choice for Purity/Quantitation. |
Deep Dive: Fragmentation Mechanisms[1]
To correctly interpret the mass spectrum, one must understand the causality behind the peaks. The fragmentation is governed by the competition between standard ester cleavage and the "Ortho Effect."
Mechanism A: The Chlorine Isotope Signature (Validation)
Before analyzing fragmentation, validate the parent or daughter ions using the chlorine isotope signature.
-
Observation: Any fragment retaining the chloromethyl group must exhibit a peak at
and with a relative intensity ratio of 3:1 .[1] -
Absence: If the
peak disappears, the chlorine atom has been ejected (a key diagnostic step).
Mechanism B: The "Ortho Effect" (Anchimeric Assistance)
This is the defining characteristic of this compound.
-
Trigger: The carbonyl oxygen of the ethyl ester (C3) is spatially proximate to the methylene carbon of the chloromethyl group (C4).
-
Process: Upon ionization, the carbonyl oxygen acts as an internal nucleophile, attacking the methylene group.[1]
-
Result: Immediate ejection of the Chlorine radical (
).[1] -
Product: Formation of a stable, bicyclic furo[3,4-c]pyridine oxonium ion (
164).
Expert Insight: In the 4-(chloromethyl) isomer, the
peak is significantly more intense than in the 5- or 6-substituted isomers because the cyclic transition state is geometrically favorable (5-membered ring formation).
Mechanism C: Ester Fragmentation
Simultaneous to the ortho effect, standard ester fragmentation occurs:
-
Loss of Ethoxy (
): Cleavage of the bond. -
Loss of Ethyl (
): Less common in aromatic esters but possible via rearrangement.
Visualization of Fragmentation Pathways[3][4][5]
The following diagram illustrates the competitive fragmentation pathways. Note the dominance of the cyclization pathway due to the ortho effect.
Figure 1: Competitive fragmentation pathways. The red path (Ortho Effect) is diagnostic for the 3,4-substitution pattern.
Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: GC-MS (EI) for Structural Confirmation
Best for: Identification of synthesized intermediates.
-
Sample Prep: Dilute 1 mg of sample in 1 mL Dichloromethane (DCM). Note: Avoid alcohols (MeOH/EtOH) to prevent transesterification in the injector port.
-
Inlet Conditions: Split mode (20:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven Ramp: 60°C (1 min)
20°C/min 280°C. -
MS Source: 230°C, 70 eV.
-
Validation Check: Look for the
164 peak. If 164 is relative abundance, suspect a regioisomer (e.g., the 2-chloromethyl variant where cyclization is sterically hindered).[1]
Protocol B: LC-MS/MS (ESI) for Purity Profiling
Best for: Quantitation in biological matrices.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive Mode (
kV). -
MRM Transition Setup:
-
Precursor:
( ) -
Quantifier Product:
(Loss of HCl/Cl - Cyclization product). -
Qualifier Product:
(Loss of EtOH).[1]
-
Data Interpretation Matrix
Use this decision matrix to interpret your spectral data.
| Observed Peak ( | Interpretation | Structural Insight |
| 199 / 201 | Molecular Ion ( | Confirms Formula |
| 164 | Diagnostic. Indicates 4-(chloromethyl) group interacting with 3-ester. | |
| 154 / 156 | Standard ester cleavage. Retains Chlorine (look for isotope pattern).[1] | |
| 126 / 128 | Secondary fragmentation of the ester chain. | |
| 106 | Pyridine Ring Fragment | Non-specific.[1] Common to all ethyl nicotinates [1].[1] |
Workflow Visualization
Figure 2: Decision workflow for selecting the appropriate ionization method based on analytical goals.
References
-
NIST Mass Spectrometry Data Center. Ethyl nicotinate (and derivatives) Mass Spectrum.[1] National Institute of Standards and Technology.[1][2][3]
-
Sparkman, O. D. Mass Spectrometry Desk Reference.[1] Global View Publishing.[1] (General reference for Chlorine isotope patterns and Ortho effects).
-
McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra.[1] University Science Books.[1] (Source for "Ortho Effect" mechanisms in aromatic esters).
-
ChemGuide. Fragmentation Patterns in Mass Spectra. (Fundamental principles of ester fragmentation).
Sources
Safety Operating Guide
Ethyl 4-(chloromethyl)nicotinate proper disposal procedures
Operational Safety Protocol: Disposal and Handling of Ethyl 4-(chloromethyl)nicotinate
Part 1: Emergency & Hazard Profile
Immediate Action Card
-
Primary Hazard Class: Alkylating Agent / Lachrymator / Corrosive [1]
-
Critical Risk: Inhalation of vapors or dust can cause severe respiratory distress and ocular damage (tear gas effect). Direct contact causes severe skin burns (Category 1C).
-
Chemical Nature: This compound combines the reactivity of a benzyl chloride (electrophilic alkylator) with a pyridine base. It reacts with nucleophiles (water, DNA, proteins) and oxidizers.[2]
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Chemical Structure | Pyridine ring, 3-ethyl ester, 4-chloromethyl | Alkylating Potential: The C4-chloromethyl group is highly reactive toward biological nucleophiles (DNA/Enzymes).[1][2] |
| Physical State | Low-melting solid or oil (derivative dependent) | May exist as a supercooled liquid; handle as a liquid to prevent splashes.[1] |
| Reactivity | Hydrolyzes in water; Reacts with amines | Do NOT dispose of down the drain. Hydrolysis generates Hydrochloric Acid (HCl). |
| Flash Point | >100°C (Estimated) | Combustible but not highly flammable. |
| RCRA Code | D002 (Corrosive), P/U Listed (Analogous) | Treat as P-Listed equivalent due to high toxicity/reactivity.[1][2] |
Part 2: Mechanism of Toxicity & Disposal Logic
The "Why" Behind the Protocol (Expertise & Experience) As a Senior Application Scientist, I emphasize that the danger of this compound lies in its electrophilic chloromethyl group . Unlike simple solvents, this molecule does not just "wash away"; it covalently bonds to biomolecules.[2]
-
Why not drain disposal? Hydrolysis releases HCl and potentially toxic nicotinic acid derivatives into the water supply. The pyridine ring is stable and persistent in aquatic environments.
-
Why specific quenching? Simple water rinsing is too slow. To deactivate the alkylating potential immediately (e.g., for glassware or spills), we must use a "soft" nucleophile like Sodium Thiosulfate .[2] Hydroxide (strong base) can cause exothermic runaways or polymerization.
Part 3: Operational Workflows
A. Routine Waste Disposal (The "Golden Path")
For bulk chemicals, mother liquors, and contaminated solids.[2]
-
Segregation:
-
Classify as Halogenated Organic Waste .
-
Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases (e.g., Ammonium hydroxide) in the waste drum, as this can generate heat or toxic chloramine vapors.[2]
-
-
Packaging:
-
Liquids: Store in HDPE or glass containers with vented caps (to prevent pressure buildup from slow hydrolysis).
-
Solids: Double-bag in heavy-duty polyethylene bags before placing in the drum.
-
-
Labeling:
B. Deactivation & Spill Cleanup (The Self-Validating System)
For glassware cleaning, trace residues, and small spills (<50 mL).[2]
The Deactivation Solution:
-
Formula: 10% Sodium Thiosulfate (
) + 1% Sodium Bicarbonate ( ) in water. -
Mechanism: Thiosulfate displaces the chloride (
reaction), converting the toxic alkyl chloride into a non-toxic thiosulfate ester. Bicarbonate neutralizes the HCl byproduct.
Step-by-Step Protocol:
-
Isolation: Evacuate the immediate area. Don full PPE (Double nitrile gloves, chemical splash goggles, face shield, lab coat).[2] Work in a Fume Hood.
-
Containment:
-
Solid: Cover with wet paper towels (dampened with water) to prevent dust.
-
Liquid: Cover with a spill pillow or vermiculite.
-
-
Application (The Quench):
-
Gently pour the Deactivation Solution over the contaminated material/glassware.
-
Wait Time: Allow to sit for 30 minutes .
-
-
Validation (The "Self-Check"):
-
Final Cleanup:
-
Absorb the quenched slurry with vermiculite.
-
Place in a separate waste container labeled "Quenched Spill Debris - Contains Thiosulfate."[1]
-
Part 4: Visual Decision Matrix
Caption: Operational decision tree for segregating bulk waste versus deactivating spills using nucleophilic substitution.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press. (Chapter 6: Management of Waste).
-
[1]
-
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). (Focus on P-List and D002 Corrosivity).[1]
-
BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyridine Hydrochloride: A Procedural Guide. (Functional analog for chloromethyl pyridine handling).
-
[1]
-
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: 2-(Chloromethyl)pyridine hydrochloride - Response Recommendations.
-
[1]
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
